Pyr-41
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGIPZKQJGFSGQ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416554 | |
| Record name | PYR-41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418805-02-4 | |
| Record name | PYR-41 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PYR-41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 418805-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYR-41 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT54RAN9JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyr-41 Mechanism of Action on E1 Enzyme: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Pyr-41, a selective and irreversible inhibitor of the Ubiquitin-Activating Enzyme (E1). This compound has emerged as a critical tool for studying the ubiquitin-proteasome system (UPS) and as a potential therapeutic agent. This document details its inhibitory effects on the E1 enzyme, its impact on downstream cellular processes, and the experimental protocols to investigate its activity. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate understanding.
Introduction to the Ubiquitin-Proteasome System and the Role of E1 Enzyme
The ubiquitin-proteasome system is a fundamental regulatory process in eukaryotic cells, controlling protein degradation and turnover. This pathway is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The process is initiated by the Ubiquitin-Activating Enzyme (E1), which catalyzes the ATP-dependent activation of ubiquitin. This activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), is attached to target proteins, marking them for degradation by the proteasome or altering their function.
This compound: A Potent Inhibitor of the E1 Enzyme
This compound, with the chemical name 4-[4-(5-Nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, is a cell-permeable small molecule that has been identified as a potent and irreversible inhibitor of the E1 enzyme.[1][2] Its ability to specifically target the initial step of the ubiquitination cascade makes it an invaluable tool for dissecting the roles of ubiquitination in various cellular pathways.
Mechanism of E1 Inhibition
This compound functions by selectively inhibiting the E1 enzyme.[3] The primary mechanism of inhibition is believed to be the covalent modification of the active site cysteine residue of the E1 enzyme.[4] This irreversible binding prevents the formation of the ubiquitin-E1 thioester intermediate, a critical step in the activation of ubiquitin.[5] Evidence supporting this includes the observation that the inhibitory effect of this compound can be quenched by an excess of free thiols, such as glutathione.
Interestingly, further studies have revealed a more complex mechanism of action for this compound. It has been shown to induce protein cross-linking and also exhibits inhibitory activity against several deubiquitinases (DUBs).[1][6] This suggests that while its primary target is the E1 enzyme, its cellular effects may be broader.
Quantitative Data on this compound Activity
The inhibitory potency of this compound on the E1 enzyme has been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 (E1 inhibition) | < 10 µM | In vitro ubiquitin thioester formation | [3][7] |
| IC50 (E1 inhibition) | 5 µM | In vitro assay | |
| IC50 (E1 inhibition) | 6.4 µM | ATP:AMP exchange assay | [5] |
| IC50 (inhibition of thioester formation in cells) | 10 - 25 µmol/L | Cellular assay | [4] |
Table 1: Inhibitory Concentration (IC50) of this compound on E1 Enzyme.
| Property | Description | Reference |
| Molecular Weight | 371.3 Da | |
| Purity | >98% | |
| Solubility | Soluble in DMSO to 50 mM |
Table 2: Physicochemical Properties of this compound.
Cellular Consequences of E1 Inhibition by this compound
By inhibiting the E1 enzyme, this compound effectively blocks the entire ubiquitin-proteasome pathway, leading to a range of downstream cellular effects.
Impact on Key Signaling Pathways
-
NF-κB Pathway: this compound has been shown to attenuate the activation of the NF-κB signaling pathway.[3] It prevents the ubiquitination and subsequent degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the expression of its target inflammatory genes.[8] this compound also inhibits the K63-linked ubiquitination of TRAF6 and NEMO, which are crucial for IKK activation.[8]
-
p53 Pathway: this compound treatment leads to the stabilization and activation of the tumor suppressor protein p53.[3] By inhibiting its ubiquitin-mediated degradation, this compound promotes the accumulation of p53, leading to the transcriptional activation of its target genes, such as p21, and the induction of apoptosis in cancer cells.[7]
Effects on Cell Fate
The inhibition of the UPS by this compound can have profound effects on cell survival and proliferation. It has been shown to preferentially induce apoptosis in transformed cells compared to non-transformed cells.[9] This selective cytotoxicity makes E1 inhibitors like this compound promising candidates for cancer therapy.
Mandatory Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.
Caption: this compound inhibits the NF-κB signaling pathway by preventing IκBα degradation.
Caption: A generalized experimental workflow for assessing this compound inhibition of E1 enzyme activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro E1 Inhibition Assay (Ubiquitin Thioester Formation)
This assay measures the formation of the ubiquitin-E1 thioester bond, the direct target of this compound.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UbcH5b)
-
Ubiquitin
-
This compound
-
ATP
-
10x Ubiquitination buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
Non-reducing SDS-PAGE sample buffer
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing 1x ubiquitination buffer, 50 nM E1 enzyme, and varying concentrations of this compound (e.g., 0.1 to 100 µM).
-
Incubate the mixture for 15 minutes at 37°C to allow for this compound to bind to the E1 enzyme.
-
Initiate the reaction by adding 2 µM E2 enzyme, 10 µM ubiquitin, and 2 mM ATP.
-
Incubate the reaction for 10 minutes at 37°C.
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the E1-ubiquitin thioester adduct.
-
Quantify the band intensity to determine the IC50 of this compound.
In Vitro p53 Degradation Assay
This assay assesses the ability of this compound to inhibit the ubiquitin-mediated degradation of p53.
Materials:
-
In vitro translated 35S-labeled p53
-
Rabbit reticulocyte lysate
-
This compound or DMSO (vehicle control)
-
SDS-PAGE sample buffer
Procedure:
-
Incubate the rabbit reticulocyte lysate with either this compound (e.g., 50 µM) or DMSO for 15 minutes at room temperature.
-
Add the 35S-labeled p53 to the treated lysate.
-
Incubate the reaction at 30°C and take aliquots at different time points (e.g., 0, 30, 60, 90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Expose the gel to a phosphor screen and visualize the bands using a phosphorimager.
-
Quantify the p53 band intensity to assess the rate of degradation.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U2OS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
This compound is a powerful and specific inhibitor of the E1 ubiquitin-activating enzyme. Its ability to block the initial step of the ubiquitination cascade has made it an indispensable tool for studying the intricate roles of the ubiquitin-proteasome system in cellular signaling and disease. The detailed mechanisms and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the E1 enzyme and to aid in the discovery of novel therapeutics for a range of human diseases. The dual mechanism of action, involving both E1 inhibition and effects on DUBs, warrants further investigation to fully elucidate its cellular impact.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PYR 41 | Ubiquitin-activating Enzyme E1 | Tocris Bioscience [tocris.com]
- 8. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitin-Activating Enzyme (E1) Inhibitor Pyr-41: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyr-41 is a potent, cell-permeable, and irreversible inhibitor of the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitination cascade. By targeting E1, this compound effectively blocks the downstream processes of protein ubiquitination and subsequent degradation by the proteasome. This inhibitory action has profound effects on numerous cellular signaling pathways, including those governed by NF-κB and the tumor suppressor p53, making this compound a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent in various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activities of this compound, along with detailed experimental protocols and data presented for easy reference.
Discovery and Chemical Properties
This compound, with the chemical name 4-[4-[(5-Nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester, was identified as the first cell-permeable inhibitor of the ubiquitin-activating enzyme E1. Its discovery marked a significant advancement in the study of the ubiquitin-proteasome system, providing a powerful chemical probe to investigate the roles of ubiquitination in various cellular processes.
Chemical Structure and Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₃N₃O₇ | [1][2] |
| Molecular Weight | 371.3 g/mol | [1][2] |
| CAS Number | 418805-02-4 | [1][2] |
| Appearance | Solid | [1] |
| Purity | >98% | [1][3] |
| Solubility | Soluble in DMSO to 50 mM | [1] |
| IUPAC Name | ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | [1] |
Mechanism of Action
This compound functions as a selective and irreversible inhibitor of the ubiquitin-activating enzyme E1. The ubiquitination cascade is a three-step enzymatic process involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. This compound specifically targets the first step of this cascade.
The proposed mechanism of action involves the nucleophilic attack by the active site cysteine of the E1 enzyme on this compound, leading to a covalent modification and irreversible inhibition of the enzyme. This prevents the ATP-dependent activation of ubiquitin and its subsequent transfer to the E2 enzyme.
Biological Activities and Signaling Pathways
By inhibiting the E1 enzyme, this compound exerts a wide range of biological effects, primarily through the modulation of key signaling pathways that are dependent on protein ubiquitination for their regulation.
Inhibition of NF-κB Signaling
The activation of the transcription factor NF-κB is a critical step in the inflammatory response and is tightly regulated by the ubiquitination and subsequent proteasomal degradation of its inhibitor, IκBα. This compound has been shown to block the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines.[4]
Activation of p53 Signaling
The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Its levels are kept low in normal cells through continuous ubiquitination by the E3 ligase MDM2, which targets p53 for proteasomal degradation. By inhibiting E1, this compound prevents the ubiquitination and degradation of p53, leading to its accumulation and the activation of its downstream targets, such as the cell cycle inhibitor p21. This can result in cell cycle arrest and apoptosis, particularly in cancer cells.[2]
Effects on Sumoylation
Interestingly, inhibition of the ubiquitin E1 enzyme by this compound has been observed to lead to an increase in the overall level of protein sumoylation.[2][5] SUMO (Small Ubiquitin-like Modifier) proteins are conjugated to target proteins through a similar enzymatic cascade as ubiquitination, but with its own set of E1, E2, and E3 enzymes. The exact mechanism for this cross-talk is still under investigation but may involve competition for shared cellular factors or a compensatory response to the shutdown of the ubiquitin pathway.
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various assays. The following tables summarize key quantitative data.
In Vitro Inhibition Data
| Assay | Target | IC₅₀ | Reference(s) |
| Ubiquitin-activating enzyme (E1) activity | Human E1 | 5 µM | [1] |
| Ubiquitin-thioester bond formation | Human E1 | 6.4 µM | [5] |
Cellular Activity Data
| Cell Line | Assay | Effect | Concentration | Reference(s) |
| Various | Inhibition of E1-Ub thioester formation in cells | IC₅₀ between 10 and 25 µM | 10-25 µM | [3] |
| E1A-transformed RPE cells | Induction of apoptosis | Preferential killing of p53-expressing cells | 1-20 µM | [5] |
| RAW 264.7 macrophages | Inhibition of TNF-α release | Dose-dependent | 5-20 µM | [4] |
| Z138 cells | Decline in DUB activity | Concentration-dependent | 10-50 µM | [6] |
Experimental Protocols
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay (Thioester Formation)
Objective: To determine the inhibitory effect of this compound on the formation of the E1-ubiquitin thioester intermediate.
Principle: This assay measures the ATP-dependent formation of a covalent thioester bond between the ubiquitin-activating enzyme (E1) and ubiquitin. The reaction products are then resolved by non-reducing SDS-PAGE and visualized by western blotting.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting reagents and equipment
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme and ubiquitin in the assay buffer.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Resolve the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a western blot using an anti-ubiquitin antibody to detect the E1-ubiquitin thioester conjugate.
-
Quantify the band intensities to determine the IC₅₀ of this compound.
Cell-Based NF-κB Activation Assay (Luciferase Reporter)
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Principle: This assay utilizes a cell line stably or transiently transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
Cells expressing an NF-κB luciferase reporter (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
NF-κB activating agent (e.g., TNF-α, IL-1β)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activating agent.
-
Incubate for an appropriate period (e.g., 6-8 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability if necessary.
Western Blot Analysis of p53 and p21
Objective: To assess the effect of this compound on the protein levels of p53 and its downstream target p21.
Materials:
-
Cell line of interest (e.g., a cancer cell line with wild-type p53)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting reagents and equipment
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with this compound at the desired concentrations and for various time points.
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53, p21, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and p21 levels.
In Vivo Administration Protocol (Sepsis Mouse Model)
Objective: To evaluate the therapeutic potential of this compound in a mouse model of sepsis.
Principle: Sepsis is characterized by a systemic inflammatory response. By inhibiting NF-κB activation, this compound may attenuate this response and reduce organ damage.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 20% DMSO in saline)
-
Surgical instruments for cecal ligation and puncture (CLP)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induce sepsis in mice via the cecal ligation and puncture (CLP) model.
-
Immediately after CLP, administer this compound (e.g., 5 mg/kg body weight) or the vehicle intravenously.[4]
-
Resuscitate the mice with subcutaneous saline.
-
At a specified time point (e.g., 20 hours) after CLP, collect blood and tissues for analysis.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and organ injury markers.
-
Perform histological analysis of tissues to assess organ damage.
-
In a separate cohort, monitor survival over a longer period (e.g., 10 days).
Conclusion
This compound is a powerful and specific inhibitor of the ubiquitin-activating enzyme E1. Its ability to block the ubiquitination cascade has made it an invaluable tool for dissecting the complex roles of protein ubiquitination in cellular signaling. Furthermore, its demonstrated efficacy in modulating key pathways involved in cancer and inflammation highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their studies. Further research is warranted to fully elucidate its therapeutic potential and to explore the development of second-generation inhibitors with improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [portugal.promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 6. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyr-41: An In-depth Technical Guide to an Irreversible Ubiquitin-Activating Enzyme (E1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyr-41 is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1), the crucial first enzymatic step in the ubiquitination cascade. By targeting E1, this compound effectively blocks the downstream processes of protein ubiquitination and subsequent proteasomal degradation. This inhibitory action has significant consequences for numerous cellular signaling pathways, most notably leading to the stabilization of key proteins like p53 and the inhibitor of NF-κB, IκBα. Consequently, this compound modulates critical cellular processes including apoptosis and inflammation. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visual representation of its impact on cellular signaling.
Core Concepts: Mechanism of Action
The ubiquitination process is a fundamental post-translational modification that governs protein stability and function. It involves a three-step enzymatic cascade initiated by the E1 ubiquitin-activating enzyme. E1 utilizes ATP to adenylate the C-terminus of ubiquitin and subsequently forms a thioester bond between its own active site cysteine and ubiquitin. This "activated" ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and finally, with the help of a ubiquitin ligase (E3), is attached to the target protein.
This compound functions as an irreversible inhibitor of E1, likely through the covalent modification of the active site cysteine.[1] This action specifically blocks the formation of the E1-ubiquitin thioester intermediate, thereby halting the entire ubiquitination cascade.[2] As a result, both proteasome-dependent and proteasome-independent ubiquitination events are inhibited.[1] A notable consequence of E1 inhibition by this compound is an observed increase in cellular protein sumoylation.[3][4]
Quantitative Data
The inhibitory potency of this compound against the E1 enzyme has been characterized by its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Assay Condition | Reference |
| IC50 | < 10 µM | Cell-free E1 ubiquitination reactions | [3] |
| IC50 | 6.4 µM | In vitro E1 thioester formation assay | [2] |
| IC50 | ~10-25 µM | Inhibition of E1~Ub thioester formation in cells | [5] |
Key Signaling Pathways Affected by this compound
This compound's inhibition of the ubiquitin-proteasome system leads to significant perturbations in critical cellular signaling pathways that are tightly regulated by protein degradation.
The NF-κB Signaling Pathway
The activation of the transcription factor NF-κB is a central event in inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by signals such as TNF-α or IL-1α, IκBα is ubiquitinated and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]
This compound blocks the ubiquitination and degradation of IκBα, leading to its accumulation in the cytoplasm.[1][6] This, in turn, prevents NF-κB activation and the subsequent expression of its target genes, thereby exerting an anti-inflammatory effect.[6] Furthermore, this compound has been shown to inhibit the K63-linked ubiquitination of TRAF6, an upstream event in the NF-κB signaling cascade.[7][8]
The p53 Tumor Suppressor Pathway
The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The stability of p53 is largely controlled by the E3 ubiquitin ligase MDM2, which targets p53 for ubiquitination and proteasomal degradation.
By inhibiting the E1 enzyme, this compound prevents the ubiquitination of p53, leading to its stabilization and accumulation within the cell.[1][9] This increase in p53 levels enhances its transcriptional activity, promoting the expression of downstream target genes such as p21, which can lead to cell cycle arrest and apoptosis, particularly in transformed cells.[1][3]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
In Vitro E1 Ubiquitin Thioester Formation Assay
This assay assesses the direct inhibitory effect of this compound on the formation of the E1-ubiquitin thioester bond.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human ubiquitin
-
ATP
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)
-
Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing the E1 enzyme (e.g., 50-100 nM) and ubiquitin (e.g., 5-10 µM) in the assay buffer.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the reaction mixtures. Pre-incubate for 15-30 minutes at room temperature to allow for E1 inhibition.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reaction at 37°C for 5-10 minutes.
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer. The absence of a reducing agent is critical to preserve the thioester bond.
-
Resolve the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the E1-ubiquitin thioester conjugate, which will appear as a higher molecular weight band than ubiquitin itself.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular Ubiquitination Assay by Immunoprecipitation and Western Blot
This protocol is designed to assess the effect of this compound on the ubiquitination of a specific protein of interest in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and reagents
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Anti-ubiquitin antibody for Western blot
-
SDS-PAGE and Western blot reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 25-50 µM) for a specified time (e.g., 4-8 hours). Include a DMSO-treated control.
-
(Optional) In a separate condition, co-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the this compound treatment to allow for the accumulation of ubiquitinated proteins.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and deubiquitinase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysates with the antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the protein of interest, which will appear as a high-molecular-weight smear or ladder above the unmodified protein band.
Analysis of IκBα Degradation
This protocol assesses the ability of this compound to prevent the degradation of IκBα in response to an inflammatory stimulus.
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa, RAW 264.7)
-
Cell culture medium and reagents
-
This compound (stock solution in DMSO)
-
TNF-α
-
Lysis buffer with protease and phosphatase inhibitors
-
Anti-IκBα antibody
-
Anti-loading control antibody (e.g., anti-actin or anti-GAPDH)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 20-50 µM) or DMSO for 30-60 minutes.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
At each time point, wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
Resolve equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an anti-IκBα antibody to detect the levels of IκBα.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the IκBα band intensities relative to the loading control to determine the extent of degradation and its inhibition by this compound.
Conclusion
This compound serves as a powerful and specific tool for the investigation of the ubiquitin-proteasome system. Its ability to irreversibly inhibit the E1 enzyme provides a robust method to block cellular ubiquitination and study its downstream consequences. The modulation of key signaling pathways such as NF-κB and p53 highlights its potential as a therapeutic agent in diseases characterized by aberrant protein degradation, including cancer and inflammatory disorders. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies. As with any inhibitor, it is crucial to consider potential off-target effects and to include appropriate controls in all experimental designs.
References
- 1. Identification of Ubiquitinated Proteins [labome.com]
- 2. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 3. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 7. An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Pyr-41: A Technical Guide to its Biochemical Targeting and Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pyr-41, a selective and cell-permeable inhibitor of the ubiquitin-activating enzyme E1. It details the core biochemical pathway targeted by this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and includes visualizations of the relevant biological pathways and experimental workflows.
Core Biochemical Pathway: The Ubiquitin-Proteasome System
This compound's primary molecular target is the Ubiquitin-Activating Enzyme (E1) , the crucial first step in the ubiquitin-proteasome pathway (UPP). The UPP is a major cellular pathway responsible for the degradation of most intracellular proteins, playing a critical role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.
The ubiquitination cascade is a three-step enzymatic process:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between itself and ubiquitin.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to a lysine residue on the substrate.
This process is repeated to form a polyubiquitin chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.
By inhibiting E1, this compound effectively blocks the entire downstream ubiquitination cascade. This leads to the accumulation of proteins that are normally targeted for degradation, thereby impacting multiple signaling pathways.
Downstream Signaling Pathways Affected by this compound
Inhibition of the UPP by this compound has significant consequences for several key signaling pathways, most notably the NF-κB and p53 pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, growth factors), IκB is ubiquitinated and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
This compound, by preventing IκB degradation, leads to the sustained inhibition of NF-κB activation.[1][2][3] This has been shown to attenuate cytokine-mediated inflammatory responses.[1][2][3]
Activation of the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Under normal conditions, p53 levels are kept low through continuous ubiquitination by the E3 ligase MDM2, leading to its proteasomal degradation. In response to cellular stress, this degradation is halted, allowing p53 to accumulate and activate the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.
This compound inhibits the degradation of p53, leading to its accumulation and the activation of its transcriptional activity.[1][2] This effect contributes to the pro-apoptotic and anti-cancer properties of this compound.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various studies.
| Parameter | Value | Assay System | Reference |
| IC50 (E1) | < 10 µM | Cell-free E1 ubiquitination assay | [1][4] |
| IC50 (E1) | 5 µM | In vitro E1 inhibition assay | |
| IC50 (E1 thioester formation) | 6.4 µM | ATP:AMP exchange assay | [5] |
| Cellular IC50 (E1-Ub thioesters) | 10 - 25 µM | Cellular E1-Ub thioester formation assay | [1] |
| Effect on NF-κB activation | >60% inhibition at 50 µM | IL-1α-mediated NF-κB luciferase reporter assay | [1] |
| Effect on p53-expressing cells | Dose-dependent killing (1-20 µM) | Cell viability assay in E1A-transformed RPE cells | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This assay directly measures the ability of this compound to inhibit the formation of the E1-ubiquitin thioester intermediate.
Materials:
-
Recombinant human Ubiquitin-Activating Enzyme (E1)
-
Recombinant human Ubiquitin
-
ATP solution
-
This compound (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
4x Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, ubiquitin, and reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Incubate at 30°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding 4x non-reducing SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the E1-ubiquitin thioester adduct.
-
Visualize the bands using a chemiluminescence detection system.
Western Blot Analysis of IκBα Degradation
This protocol is used to assess the effect of this compound on the degradation of IκBα, a key event in NF-κB activation.
Materials:
-
Cell line (e.g., HeLa, RAW 264.7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., TNF-α, IL-1α)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agent (e.g., TNF-α) for a time course (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Resolve equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against IκBα and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities.
Cell Viability (MTS) Assay
This colorimetric assay is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
p53 Luciferase Reporter Assay
This assay measures the transcriptional activity of p53 in response to this compound treatment.
Materials:
-
Cell line (e.g., HCT116)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the p53-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO.
-
Incubate for a specified period (e.g., 18-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction of p53 transcriptional activity relative to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for studying the ubiquitin-proteasome system and its role in various cellular processes. Its ability to inhibit the E1 enzyme provides a potent and specific mechanism for blocking protein ubiquitination. This leads to the modulation of key signaling pathways, such as NF-κB and p53, making this compound a compound of interest for further investigation in the context of diseases like cancer and inflammatory disorders. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this compound in their specific areas of interest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:418805-02-4 | inhibitor of Ubiquitin-Activating Enzyme (E1) | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitin-Activating Enzyme (E1) Inhibitor, Pyr-41: A Technical Guide to its Effects on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pyr-41, a cell-permeable inhibitor of the ubiquitin-activating enzyme (E1), and its profound effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through the inhibition of the initial step in the ubiquitination cascade, this compound effectively blocks the degradation of the NF-κB inhibitor, IκBα, thereby preventing the activation of this critical transcription factor involved in inflammation, immunity, and cell survival. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
This compound is a selective and irreversible inhibitor of the ubiquitin-activating enzyme E1.[1] By targeting E1, this compound prevents the ATP-dependent activation of ubiquitin, a crucial prerequisite for its subsequent transfer to ubiquitin-conjugating enzymes (E2) and ubiquitin ligases (E3), and ultimately to substrate proteins.[2] This blockade of the ubiquitination cascade has significant downstream consequences for cellular signaling pathways that rely on ubiquitin-mediated protein degradation for their regulation.
The canonical NF-κB signaling pathway is a prime example of such regulation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins, most notably IκBα.[3][4] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α and IL-1α, a signaling cascade is initiated that leads to the phosphorylation of IκBα by the IκB kinase (IKK) complex.[4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[3][5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically p65/RelA and p50), allowing their translocation to the nucleus where they can bind to κB consensus sequences in the promoter regions of target genes and initiate transcription.[4][6]
This compound intervenes at the very beginning of this degradation process. By inhibiting E1, it prevents the ubiquitination of phosphorylated IκBα.[7][8] As a result, IκBα is not degraded, and NF-κB remains sequestered in the cytoplasm, leading to the suppression of NF-κB-mediated gene transcription.[7][9]
Quantitative Data on this compound's Effects
The inhibitory activity of this compound on E1 and its downstream effects on the NF-κB pathway have been quantified in various studies. The following tables summarize these key findings.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for E1 Inhibition | < 10 µM | Cell-free assay | [10] |
| IC50 for Ubiquitin-Thioester Bond Formation | 6.4 µM | In vitro assay | [8][11] |
| IC50 for Inhibition of E1~Ub Thioester Formation in Cells | 10 - 25 µmol/L | 293T cells | [7][12] |
Table 1: Inhibitory Concentration of this compound on Ubiquitin-Activating Enzyme (E1)
| Stimulus | This compound Concentration | Effect | Cell Line | Reference |
| IL-1α (1 ng/mL) | 50 µM | >60% inhibition of NF-κB-driven luciferase reporter activity | HeLa cells | [7][12] |
| Angiotensin II (100 nM) | 1 µM and 5 µM | Dose-dependent attenuation of NF-κB activation | DC2.4 cells | [13] |
| LPS (1 ng/ml) | 5, 10, and 20 µM | Dose-dependent decrease in TNF-α levels by 38%, 81%, and 94% respectively | RAW 264.7 cells | [9] |
| LPS (1 ng/ml) | 10 and 20 µM | Restoration of IκB expression levels to 89% and 95% of non-stimulated cells, respectively | RAW 264.7 cells | [9] |
Table 2: Effect of this compound on NF-κB Activation and Downstream Targets
Experimental Protocols
This section details the methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Lines: HEK293, HeLa, RAW 264.7, or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 50 mM). The stock solution is then diluted in cell culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should always be included.
-
Stimulation: To activate the NF-κB pathway, cells are treated with stimuli such as TNF-α (e.g., 10 ng/mL), IL-1α (e.g., 1 ng/mL), or lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the indicated times.[7][9][13] For inhibition studies, cells are pre-treated with this compound for a specific duration (e.g., 30 minutes to 3 hours) before the addition of the stimulus.[9][13]
Western Blot Analysis for IκBα Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][14]
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for IκBα overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13] A loading control, such as β-actin or GAPDH, should be used to normalize the data.
NF-κB Luciferase Reporter Assay
-
Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[15][16]
-
Treatment: After transfection (e.g., 24 hours), the cells are treated with this compound and/or an NF-κB stimulus as described above.
-
Cell Lysis and Luciferase Measurement: Following treatment, cells are lysed using a passive lysis buffer. The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.[17][18]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as relative luciferase units (RLU) or fold induction over the unstimulated control.
Immunoprecipitation for Ubiquitination of IκBα
-
Cell Lysis: Cells are lysed under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions and then diluted with a non-denaturing buffer.[2] Deubiquitinating enzyme inhibitors such as N-ethylmaleimide (NEM) should be included in the lysis buffer.
-
Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose beads. An antibody specific for IκBα is then added to the lysate and incubated overnight at 4°C to form immune complexes. Protein A/G agarose beads are then added to capture the immune complexes.[19][20]
-
Washing and Elution: The beads are washed extensively with a stringent wash buffer to remove non-specifically bound proteins. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and analyzed by western blotting using an antibody against ubiquitin to detect the ubiquitinated forms of IκBα.[21][22]
Visualizations
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the point of intervention by this compound, and a typical experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Ubiquitination Assay for Mammalian Cells [en.bio-protocol.org]
- 22. Ubiquitination of Plant Immune Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stabilization of p53 Protein by Pyr-41
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its cellular levels are tightly regulated, primarily through the ubiquitin-proteasome system. Dysregulation of this pathway, leading to p53 degradation, is a hallmark of many cancers. Pyr-41 has emerged as a valuable chemical tool and a potential therapeutic agent for its ability to stabilize p53. This guide provides a comprehensive technical overview of the mechanism by which this compound achieves p53 stabilization, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. The core mechanism of this compound lies in its function as a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1).[1][2] By targeting the first enzymatic step in the ubiquitination cascade, this compound effectively shuts down the entire downstream process, preventing the tagging of proteins, including p53, for proteasomal degradation. This leads to the accumulation of functional p53, which can then activate downstream pathways to induce cell cycle arrest and apoptosis.[1]
Core Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme E1
The stabilization of the p53 protein by this compound is a direct consequence of its inhibitory action on the ubiquitin-activating enzyme E1.[1][2] The ubiquitination process is a multi-step enzymatic cascade essential for protein degradation. This process is initiated by E1, which activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin to the target protein, in this case, p53. The polyubiquitinated p53 is then recognized and degraded by the 26S proteasome.
This compound intervenes at the very beginning of this cascade. As an irreversible inhibitor of E1, this compound covalently binds to the enzyme, rendering it inactive.[1] This blockage prevents the activation of ubiquitin, thereby halting the entire ubiquitination pathway. Consequently, the E3 ligase responsible for p53 ubiquitination, most notably MDM2, is unable to mark p53 for degradation. This leads to the accumulation of p53 protein within the cell, enhancing its tumor-suppressive functions.
References
Unraveling the Enigma: A Technical Guide to the Pyr-41-Induced Increase in Protein SUMOylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyr-41, a well-established cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme E1 (UBE1), presents a fascinating paradox in the study of post-translational modifications. While its primary role is to halt the ubiquitination cascade, it concurrently induces a global increase in protein SUMOylation. The precise mechanism underlying this phenomenon has remained elusive. This technical guide synthesizes the current understanding of this compound's activity, proposes a plausible mechanism based on the competitive interplay between the ubiquitin and SUMO pathways, and provides detailed experimental protocols to investigate this intriguing off-target effect.
Introduction to this compound and the Ubiquitin-SUMO Crosstalk
This compound is a pyrazone derivative that specifically targets the active site cysteine of UBE1, the apical enzyme in the ubiquitin conjugation cascade.[1][2][3] By inhibiting UBE1, this compound effectively blocks the degradation of proteins targeted by the ubiquitin-proteasome system, leading to the accumulation of key cellular regulators such as p53 and IκBα.[4][5][6][7][8]
An unexpected and consistently observed effect of this compound treatment is a significant increase in the overall levels of protein SUMOylation.[2][4][5][6][9] This observation is particularly noteworthy as this compound shows little to no direct activity on the enzymes of the SUMOylation pathway.[4][9][10] A critical clue to the mechanism is that a similar elevation in SUMOylation is seen in cells with a temperature-sensitive ubiquitin E1 enzyme, strongly suggesting that the inhibition of ubiquitination itself is the trigger.[5][6]
The ubiquitin and Small Ubiquitin-like Modifier (SUMO) pathways, while distinct, exhibit significant crosstalk and can be antagonistic.[2][10][11] Both processes are ATP-dependent and compete for lysine residues on substrate proteins.[2][7][12] This competitive relationship forms the basis of our proposed mechanism for this compound's effect on SUMOylation.
Proposed Mechanism: The Competition Hypothesis
We propose that the this compound-induced increase in SUMOylation is a direct consequence of inhibiting the ubiquitin pathway, leading to a shift in the equilibrium of post-translational modifications. This "Competition Hypothesis" is based on two primary points of contention between the pathways:
-
Substrate Lysine Availability: Ubiquitin and SUMO often compete for the same lysine residues on target proteins. By blocking UBE1 with this compound, the vast pool of lysine sites that would normally be ubiquitinated becomes available for modification by the SUMO machinery.
-
Cellular Resource Allocation: Both pathways require ATP to activate their respective E1 enzymes. While the enzymes themselves are distinct, a significant reduction in ATP consumption by the highly active ubiquitin pathway could lead to increased resource availability for other cellular processes, including SUMOylation.
This proposed mechanism is visually represented in the signaling pathway diagrams below.
Quantitative Data on this compound
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for UBE1 | < 10 µM | Cell-free E1 ubiquitination reactions | [2][4][9][13] |
| IC₅₀ for UBE1 | ~5 µM | In vitro | |
| IC₅₀ for E1-Ub thioester formation | 10 - 25 µM | In cells | [3] |
| Effective Concentration for Ubiquitination Inhibition | 50 µM | In cells | [3][4] |
Visualizing the Pathways and a Proposed Experimental Workflow
To clarify the intricate relationships and experimental design, the following diagrams have been generated using Graphviz.
Signaling Pathway Diagrams
Caption: Interplay of Ubiquitination and SUMOylation Pathways.
Caption: Proposed Mechanism of this compound Induced SUMOylation.
Experimental Workflow Diagram
Caption: Experimental Workflow for Analyzing SUMOylation.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies to specifically test the hypothesis that this compound increases global SUMOylation.
Cell Culture and this compound Treatment
-
Cell Line: Human Embryonic Kidney (HEK293T) or human osteosarcoma (U2OS) cells are suitable for these studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells in 10 cm dishes to reach 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM). Store at -20°C.
-
Treatment:
Preparation of Cell Lysates for SUMOylation Analysis
To preserve the SUMO modification, which is highly dynamic and susceptible to de-SUMOylating enzymes (SENPs), a denaturing lysis buffer containing a SENP inhibitor is crucial.
-
Lysis Buffer Preparation: 2% SDS, 150 mM Tris-HCl (pH 7.2), 20% glycerol, and 20 mM N-ethylmaleimide (NEM). NEM is a critical inhibitor of SENPs.
-
Cell Lysis:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 500 µL of the hot (95°C) lysis buffer directly to the plate.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Boil the samples at 100°C for 10 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes to pellet debris.
-
Transfer the supernatant to a new tube. This is the total cell lysate.[5][9][11]
-
Immunoprecipitation (IP) of SUMOylated Proteins
-
SDS Removal: Before IP, the SDS in the lysate must be diluted. Dilute the lysate at least 10-fold with a non-denaturing buffer (e.g., RIPA buffer without SDS) containing 20 mM NEM.
-
Antibody-Bead Conjugation:
-
Use anti-SUMO-1 or anti-SUMO-2/3 antibodies.
-
Incubate the antibody with Protein A/G agarose beads for 1-2 hours at 4°C to allow for conjugation.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads at least three times with the dilution buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins and a sample of the total cell lysate on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SUMO-1 or SUMO-2/3 (to verify the IP and observe the smear of SUMOylated proteins) or a specific protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6][7][12]
In Vitro SUMOylation Assay
To test the hypothesis in a cell-free system, an in vitro SUMOylation assay can be performed.
-
Reaction Mixture: In a microfuge tube, combine:
-
Recombinant SUMO E1 (SAE1/SAE2)
-
Recombinant SUMO E2 (Ubc9)
-
Recombinant SUMO-1 or SUMO-2/3
-
A recombinant substrate protein of interest
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES, 50 mM MgCl₂, 0.5 mM DTT)
-
-
Experimental Conditions:
-
Control: A complete reaction mixture.
-
Test Condition: Add this compound to the reaction. Since this compound does not inhibit the SUMO E1, no change is expected.
-
Hypothesis Test: Set up two parallel reactions. In one, add recombinant UBE1 and ubiquitin. In the other, add UBE1, ubiquitin, and this compound. Compare the levels of SUMOylation of the substrate protein. An increase in SUMOylation in the presence of this compound would support the competition hypothesis in a simplified system.
-
-
Incubation: Incubate the reactions at 30-37°C for 1-3 hours.[1][2][4]
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and analyze the results by Western blotting for the substrate protein.
Conclusion and Future Directions
The induction of global SUMOylation by the ubiquitin E1 inhibitor this compound is a compelling example of the intricate and competitive nature of post-translational modification networks. The "Competition Hypothesis" provides a logical framework for this phenomenon, positing that the inhibition of ubiquitination frees up both substrate lysine residues and cellular ATP, thereby promoting SUMOylation. The experimental protocols detailed in this guide offer a comprehensive approach to rigorously test this hypothesis and further elucidate the complex crosstalk between these two critical cellular regulatory systems. Future research should focus on identifying specific protein substrates whose SUMOylation status is most significantly altered by this compound, which could reveal novel therapeutic targets and a deeper understanding of the cellular response to ubiquitin pathway inhibition.
References
- 1. A Method for SUMO Modification of Proteins in vitro [en.bio-protocol.org]
- 2. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can your protein be sumoylated? A quick summary and important tips to study SUMO-modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. mblbio.com [mblbio.com]
- 8. activemotif.com.cn [activemotif.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. mblbio.com [mblbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structural Basis for Pyr-41 Inhibition of UBE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and mechanistic basis of Ubiquitin-activating enzyme E1 (UBE1) inhibition by the small molecule inhibitor, Pyr-41. UBE1 is the apical enzyme in the ubiquitin-proteasome system (UPS), initiating the cascade that governs protein degradation and signaling. Its inhibition is a promising strategy for therapeutic intervention in various diseases, including cancer. This compound is a cell-permeable, irreversible inhibitor of UBE1. This document consolidates the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows. While a definitive co-crystal structure of the UBE1-Pyr-41 complex remains to be elucidated, a wealth of biochemical evidence points towards a covalent modification of a key cysteine residue within the catalytic site of UBE1, thereby abrogating its function.
Introduction to UBE1 and the Ubiquitination Cascade
The ubiquitination cascade is a fundamental cellular process responsible for post-translational modification of proteins, influencing their stability, localization, and activity. This process is initiated by the Ubiquitin-activating enzyme E1 (UBE1), which activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), is attached to a substrate protein. This intricate signaling pathway is a cornerstone of cellular homeostasis.
This compound: An Irreversible Inhibitor of UBE1
This compound, with the systematic name 4-[4-[(5-Nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester, is a well-characterized small molecule inhibitor of UBE1. It is known to be cell-permeable and acts as an irreversible inhibitor, making it a valuable tool for studying the roles of ubiquitination and a potential lead compound for drug development.
Mechanism of Action
The primary mechanism of this compound inhibition involves the covalent modification of a cysteine residue within the catalytic domain of UBE1. This modification specifically interferes with the second step of the UBE1 catalytic cycle: the formation of the thioester bond between UBE1 and ubiquitin. Notably, this compound does not inhibit the initial ATP-dependent adenylation of ubiquitin. By blocking the formation of the UBE1-ubiquitin thioester, this compound effectively halts the entire downstream ubiquitination cascade. Some studies have also suggested that this compound may induce protein cross-linking, indicating a potentially broader range of cellular targets and a more complex mechanism of action than initially understood[1][2].
Quantitative Data on this compound Inhibition of UBE1
The available quantitative data for the inhibition of UBE1 by this compound is primarily in the form of half-maximal inhibitory concentrations (IC50). Specific kinetic constants for irreversible inhibition, such as the inactivation rate constant (k_inact) and the inhibition constant (K_i), are not widely reported in the literature.
| Parameter | Reported Value(s) | Organism/System | Reference(s) |
| IC50 | < 10 µM | In vitro | [3] |
| IC50 | ~5 µM | In vitro and in cells | [4][5] |
| IC50 | 6.4 µM | In vitro (ATP:AMP exchange assay) |
Signaling Pathways and Experimental Workflows
The Ubiquitination Cascade and Point of this compound Inhibition
The following diagram illustrates the canonical ubiquitination pathway and highlights the specific step at which this compound exerts its inhibitory effect.
Caption: The ubiquitination cascade and the inhibitory action of this compound.
Experimental Workflow for Identifying the this compound Covalent Modification Site
The following diagram outlines a typical experimental workflow to identify the specific cysteine residue on UBE1 that is covalently modified by this compound, a crucial step in fully elucidating its structural basis of inhibition.
Caption: Workflow for identifying the covalent modification site of this compound on UBE1.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the inhibition of UBE1 by this compound. These protocols are based on established methods in the field and can be adapted for specific experimental needs.
In Vitro UBE1 Activity Assay (ATP-PPi Exchange)
This assay measures the first step of UBE1 activity, the ATP-dependent adenylation of ubiquitin, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified recombinant UBE1
-
Purified ubiquitin
-
ATP solution
-
[³²P]Pyrophosphate
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Quenching solution (e.g., 1.6% (w/v) activated charcoal, 0.1 M tetrasodium pyrophosphate, 0.35 M perchloric acid)
-
Wash buffer (e.g., 2% trichloroacetic acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, a specific concentration of UBE1, and ubiquitin.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution containing ATP and [³²P]PPi.
-
Incubate the reaction at 37°C for a specific time course (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding the quenching solution. The activated charcoal will bind to the [³²P]ATP formed, while the unincorporated [³²P]PPi remains in solution.
-
Pellet the charcoal by centrifugation.
-
Wash the charcoal pellet multiple times with the wash buffer to remove any unbound [³²P]PPi.
-
Resuspend the final charcoal pellet in water and add to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of ATP formation and determine the inhibitory effect of this compound.
Fluorescence Polarization (FP) Assay for UBE1 Inhibition
This real-time, high-throughput assay monitors the formation of the UBE1-ubiquitin complex by measuring the change in fluorescence polarization of a fluorescently labeled ubiquitin.
Materials:
-
Purified recombinant UBE1
-
Fluorescently labeled ubiquitin (e.g., TAMRA-Ub)
-
ATP solution
-
Reaction Buffer (e.g., 25 mM sodium phosphate pH 7.4, 150 mM NaCl, 10 mM MgCl₂)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
384-well, low-volume, black microplates
-
A microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a master mix containing reaction buffer and fluorescently labeled ubiquitin.
-
Dispense the master mix into the wells of the microplate.
-
Add varying concentrations of this compound or DMSO to the wells.
-
Add UBE1 to all wells except for the negative control.
-
Incubate the plate at room temperature for a brief period (e.g., 10 minutes).
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the fluorescence polarization in the microplate reader over time.
-
The formation of the larger UBE1~Ub complex will result in an increase in fluorescence polarization.
-
Analyze the data to determine the rate of complex formation and the IC50 of this compound.
Mass Spectrometry for Identification of the this compound Adduct
This protocol outlines the general steps to identify the specific cysteine residue on UBE1 that is covalently modified by this compound.
Materials:
-
Purified recombinant UBE1
-
This compound
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate a sufficient amount of purified UBE1 with an excess of this compound to ensure complete modification. A control reaction with DMSO should be run in parallel.
-
Denature, reduce, and alkylate the protein samples.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the acquired MS/MS data against the UBE1 protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Include a variable modification in the search parameters corresponding to the mass of this compound on cysteine residues.
-
Manually validate the MS/MS spectra of any identified modified peptides to confirm the site of modification.
Conclusion and Future Directions
This compound is a potent, irreversible inhibitor of UBE1 that acts by covalently modifying a catalytic cysteine residue, thereby preventing the formation of the UBE1-ubiquitin thioester. While biochemical evidence strongly supports this mechanism, the precise structural details of the UBE1-Pyr-41 interaction are yet to be fully elucidated, primarily due to the absence of a co-crystal structure. Future research, including high-resolution structural studies and detailed kinetic analysis of the irreversible inhibition, will be crucial for a complete understanding of the inhibitory mechanism. Such knowledge will be invaluable for the rational design of next-generation UBE1 inhibitors with improved potency and selectivity for therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions between small molecule inhibitors and the ubiquitin-activating enzyme UBE1.
References
Methodological & Application
Pyr-41: Application Notes and Protocols for In Vitro Cell Culture
Introduction
Pyr-41 is a cell-permeable and irreversible inhibitor of the ubiquitin-activating enzyme (E1).[1][2] By targeting the first and essential step in the ubiquitination cascade, this compound effectively blocks the downstream ubiquitination and subsequent proteasomal degradation of various proteins.[1] This activity makes it a valuable tool for investigating the roles of ubiquitination in numerous cellular processes. Its primary applications in cell culture include studying protein degradation pathways, inhibiting the activation of transcription factors like NF-κB, and inducing apoptosis in cancer cell lines.[2][3][4] this compound has been shown to prevent the degradation of key cellular proteins such as IκBα and the tumor suppressor p53.[1][3][4]
Data Presentation
The effective working concentration of this compound can vary significantly depending on the cell type, assay, and experimental endpoint. The following tables summarize reported concentrations and IC50 values from various in vitro studies.
Table 1: In Vitro Working Concentrations of this compound in Cell Culture
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect |
| RAW 264.7 (Mouse Macrophage) | NF-κB Inhibition | 5 - 20 | 4 hours | Dose-dependent decrease in TNF-α levels and restoration of IκB levels after LPS stimulation.[4] |
| Z138 (Human B-cell Lymphoma) | Deubiquitinase (DUB) Inhibition | 10 - 50 | 4 hours | Concentration-dependent decline in DUB activity.[5] |
| 293T (Human Kidney) | Ubiquitination Inhibition | 20 | 3 hours (pretreatment) | Inhibition of ubiquitination and CD133 secretion.[5] |
| E1A-transformed RPE cells | Apoptosis Induction | 1 - 20 | Not Specified | Preferentially induces apoptosis compared to non-transformed cells.[2] |
| Various Cancer Cells | NF-κB Activation | 50 | Not Specified | Attenuates IL-1α-mediated NF-κB activation by over 60%.[3] |
| HeLa (Human Cervical Cancer) | Ubiquitination Inhibition | 50 | 15 minutes (pretreatment) | Prevents EGF-induced EGFR ubiquitylation.[6] |
| HUVECs (Human Endothelial) | Apoptosis Analysis | Not Specified | Not Specified | Used to study the role of ubiquitination in nicotine-induced apoptosis.[7] |
Table 2: IC50 Values for this compound
| Target / Assay | Cell Line / System | IC50 Value (µM) |
| Ubiquitin-Activating Enzyme (E1) | Cell-free assay | < 10[3][5][8] |
| Ubiquitin-thioester bond formation | Cell-free assay | 6.4[2] |
| E1fUb thioester levels | In-cell assay | 10 - 25[3] |
| Cytotoxicity (Cell Viability) | HEK293 | 22[5] |
Mechanism of Action and Signaling Pathways
This compound acts by irreversibly inhibiting the ubiquitin-activating enzyme E1, which is the crucial first step for all ubiquitin-dependent processes.[1] This inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby blocking the ubiquitination of substrate proteins. One of the most well-documented consequences of this action is the stabilization of proteins that are normally targeted for proteasomal degradation.
A key pathway affected by this compound is the canonical NF-κB signaling cascade. In this pathway, stimulation by cytokines like TNF-α or IL-1α leads to the ubiquitination and subsequent degradation of the inhibitor of κB (IκBα).[9] This frees the NF-κB dimer (p50/RelA) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10] this compound blocks the ubiquitination of IκBα, preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[2][3][4]
Experimental Protocols
Protocol 1: Inhibition of NF-κB Activation via Western Blot
Principle: This protocol assesses the ability of this compound to prevent the degradation of IκBα in response to a pro-inflammatory stimulus like Lipopolysaccharide (LPS) or TNF-α. Stabilized IκBα levels indicate successful inhibition of the NF-κB pathway.
Materials and Reagents:
-
This compound (powder)
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
RAW 264.7 macrophages or other suitable cell line
-
LPS or TNF-α
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound by dissolving it in anhydrous DMSO.[3][8] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM).[4] Include a DMSO vehicle control (at the same final concentration as the highest this compound dose). Incubate for 30 minutes to 1 hour.[4]
-
Stimulation: Add the NF-κB stimulus (e.g., 1 ng/mL LPS) to the wells.[4] Incubate for the optimal time for IκBα degradation (typically 15-30 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-IκBα and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize IκBα levels to the β-actin loading control. Compare the levels in this compound treated samples to the stimulated (LPS/TNF-α only) control.
Protocol 2: Cell Viability / Cytotoxicity Assay (MTS Assay)
Principle: This protocol determines the concentration of this compound that is cytotoxic to a specific cell line by measuring cell viability. The half-maximal inhibitory concentration (IC50) can be calculated from the resulting dose-response curve.
Materials and Reagents:
-
This compound stock solution (20 mM in DMSO)
-
HEK293 cells or other cell line of interest
-
96-well clear-bottom cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to attach and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Remember to include a "no-drug" control and a "vehicle" (DMSO) control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTS Assay:
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Considerations for Use
-
Solubility: this compound is practically insoluble in water but is soluble in DMSO.[3][8] Always prepare a concentrated stock solution in anhydrous DMSO and then dilute it to the final working concentration in cell culture medium.
-
Cell-Type Specificity: The optimal working concentration and cytotoxic effects of this compound are highly dependent on the cell line.[11] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific cells and assay.
-
Toxicity and Apoptosis: At higher concentrations or with longer incubation times, this compound can induce apoptosis.[2][3] This can be an intended effect in cancer studies but an unwanted side effect in signaling studies. Always assess cell viability in parallel with your primary experiment.
-
Irreversibility: As an irreversible inhibitor, washing out the compound may not restore E1 enzyme activity.[1][2]
-
Off-Target Effects: While primarily known as an E1 inhibitor, some reports suggest this compound can also inhibit certain deubiquitinases (DUBs) and mediate cross-linking of specific kinases at higher concentrations.[3] These potential off-target effects should be considered when interpreting results.
-
Controls: Always include a vehicle control (DMSO) at the highest concentration used for this compound dilution to account for any effects of the solvent on the cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:418805-02-4 | inhibitor of Ubiquitin-Activating Enzyme (E1) | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. adooq.com [adooq.com]
- 9. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyr-41 Treatment in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Pyr-41, a selective inhibitor of the ubiquitin-activating enzyme E1, in a cecal ligation and puncture (CLP) mouse model of sepsis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in sepsis and related inflammatory conditions.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key signaling pathway implicated in the inflammatory cascade of sepsis is the nuclear factor-kappa B (NF-κB) pathway. The activation of NF-κB is regulated by the ubiquitination and subsequent proteasomal degradation of its inhibitor, IκB. This compound is a cell-permeable small molecule that inhibits the ubiquitin-activating enzyme E1, the first and essential step in the ubiquitination cascade.[1] By blocking E1, this compound prevents the degradation of IκBα, thereby inhibiting NF-κB activation and the subsequent expression of pro-inflammatory genes.[1][2] Studies have demonstrated that this compound administration can significantly attenuate inflammation, reduce organ injury, and improve survival in a murine model of sepsis.[1][3]
Mechanism of Action of this compound in Sepsis
This compound's therapeutic effect in sepsis stems from its ability to inhibit the ubiquitin-activating enzyme E1. This inhibition disrupts the ubiquitination-proteasome pathway, which is crucial for the degradation of IκB proteins.[1][2] In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the phosphorylation of IκB, marking it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and other inflammatory mediators.[1][2] this compound, by preventing IκB ubiquitination and degradation, effectively sequesters NF-κB in the cytoplasm, thus dampening the inflammatory response.[1][4]
This compound inhibits the ubiquitin-activating enzyme E1, preventing IκB degradation and subsequent NF-κB activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in a murine CLP-induced sepsis model as reported in the literature.
Table 1: Effect of this compound on Survival and Serum Markers in CLP Mice
| Parameter | Vehicle Control | This compound (5 mg/kg) | Outcome | Reference |
| 10-Day Survival | 42% | 83% | Significantly increased survival | [1] |
| TNF-α (serum) | - | Significantly decreased | Reduced pro-inflammatory cytokine | [1] |
| IL-1β (serum) | - | Significantly decreased | Reduced pro-inflammatory cytokine | [1] |
| IL-6 (serum) | - | Significantly decreased | Reduced pro-inflammatory cytokine | [1] |
| Aspartate Aminotransferase (AST) | - | Significantly decreased | Reduced organ injury marker | [1] |
| Alanine Aminotransferase (ALT) | - | Significantly decreased | Reduced organ injury marker | [1] |
| Lactate Dehydrogenase (LDH) | - | Significantly decreased | Reduced organ injury marker | [1] |
Table 2: Effect of this compound on Inflammatory Mediators in the Lungs of CLP Mice
| Parameter | CLP + Vehicle | CLP + this compound | Outcome | Reference |
| IκB Protein Levels | Reduced | Restored | Prevented IκB degradation | [1] |
| IL-1β mRNA | Increased | Reduced | Reduced pro-inflammatory cytokine expression | [2] |
| IL-6 mRNA | Increased | Reduced | Reduced pro-inflammatory cytokine expression | [2] |
| Keratinocyte-derived Chemokine (KC) mRNA | Increased | Reduced | Reduced chemokine expression | [2] |
| Macrophage Inflammatory Protein 2 (MIP-2) mRNA | Increased | Reduced | Reduced chemokine expression | [2] |
| Cyclooxygenase-2 (COX-2) mRNA | Increased 3.4-fold vs. sham | Reduced by 56% vs. CLP + Vehicle | Reduced inflammatory mediator expression | [2] |
| Inducible Nitric Oxide Synthase (iNOS) mRNA | Increased 8.6-fold vs. sham | Reduced by 72% vs. CLP + Vehicle | Reduced inflammatory mediator expression | [2] |
| Myeloperoxidase (MPO) Activity | Increased | Reduced | Reduced neutrophil infiltration | [1] |
| Apoptotic Cells | Increased | Reduced | Reduced apoptosis | [1] |
| Caspase-3 Degradation | Increased | Reduced | Reduced apoptosis | [1] |
Table 3: In Vitro Effects of this compound on Macrophages
| Cell Line | Treatment | IκB Protein Levels | TNF-α Release | Reference |
| RAW 264.7 | LPS (30 min) | Decreased by 54% | - | [2] |
| RAW 264.7 | LPS + this compound (10 µM) | Restored to 89% of control | - | [2] |
| RAW 264.7 | LPS + this compound (20 µM) | Restored to 95% of control | - | [2] |
| RAW 264.7 | LPS (4 h) | - | Dose-dependently inhibited | [1] |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Murine Sepsis Model
This protocol describes the induction of polymicrobial sepsis in mice using the CLP procedure, a widely accepted and clinically relevant model.[5][6]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)[5]
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
25-gauge needle[6]
-
Povidone-iodine and 70% ethanol[6]
-
Sterile saline, pre-warmed to 37°C
-
Heating pad
Procedure:
-
Anesthetize the mouse using an approved institutional protocol. Confirm the depth of anesthesia by toe pinch.[5]
-
Shave the abdomen and sterilize the surgical area with povidone-iodine followed by 70% ethanol.[6]
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.[5]
-
Locate and gently exteriorize the cecum.
-
Ligate the cecum with a 4-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The ligation length can be adjusted to modulate the severity of sepsis.[7]
-
Puncture the ligated cecum once or twice with a 25-gauge needle.[6]
-
Gently squeeze the cecum to extrude a small amount of fecal content to ensure patency of the punctures.[6]
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin in two separate layers with sutures.
-
Immediately following surgery, administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[8]
-
Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.
-
For sham-operated control mice, perform the same procedure but without ligation and puncture of the cecum.[8]
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO) in saline)
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in sterile saline to the final desired concentration for injection. The final concentration of DMSO should be minimized.
-
Immediately after the CLP surgery, administer this compound at a dose of 5 mg/kg body weight via intravenous injection (e.g., tail vein).[1]
-
Administer an equivalent volume of the vehicle solution to the control group of mice.
Protocol 3: Post-Operative Monitoring and Sample Collection
Procedure:
-
Monitor the mice for signs of sepsis, including lethargy, piloerection, and altered breathing.
-
At a predetermined time point (e.g., 20 hours post-CLP), euthanize the mice.[1]
-
Collect blood via cardiac puncture for serum analysis of cytokines and organ injury markers.
-
Harvest organs (e.g., lungs, liver, kidneys) for histological analysis, protein, and mRNA expression studies.
Experimental Workflow
A typical experimental workflow for evaluating this compound in a murine sepsis model.
Conclusion
This compound represents a promising therapeutic agent for the treatment of sepsis by targeting the ubiquitin-activating enzyme E1 and subsequently inhibiting the pro-inflammatory NF-κB signaling pathway. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanisms of this compound and similar compounds in preclinical models of sepsis. Careful adherence to established surgical and experimental procedures is crucial for obtaining reproducible and reliable results.
References
- 1. This compound, A Ubiquitin-Activating Enzyme E1 Inhibitor, Attenuates Lung Injury in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Pyr-41 to Study Protein Degradation in HEK293T Cells
Introduction
The Ubiquitin-Proteasome System (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis, signal transduction, and cell cycle control. Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders. The process of ubiquitination involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). Pyr-41 is a cell-permeable and irreversible inhibitor of the ubiquitin-activating enzyme E1.[1][2][3] By blocking the first and essential step of the ubiquitination cascade, this compound serves as a powerful tool to study the roles of ubiquitination in various cellular processes, including protein degradation.[4][5] These notes provide a comprehensive guide for researchers utilizing this compound in HEK293T cells to investigate the degradation of specific proteins.
Mechanism of Action
This compound, with the chemical name 4-[4-[(5-Nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester, specifically inhibits the ubiquitin-activating enzyme E1.[1] This inhibition prevents the formation of the E1-ubiquitin thioester intermediate, thereby blocking the downstream transfer of ubiquitin to E2 and subsequent E3-mediated ligation to substrate proteins.[5] This leads to a global decrease in protein ubiquitination and the stabilization of proteins that are normally targeted for proteasomal degradation.[3][6] Notably, studies have shown that this compound treatment can lead to the stabilization of key regulatory proteins such as p53 and IκBα, thereby inhibiting NF-κB activation and inducing apoptosis.[1][5][7] While it is a potent E1 inhibitor, some studies suggest this compound may have off-target effects, including the inhibition of some deubiquitinases (DUBs) and the induction of protein cross-linking.[8]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Full Chemical Name | 4-[4-[(5-Nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester | [1] |
| Molecular Formula | C₁₇H₁₃N₃O₇ | [6] |
| Molecular Weight | 371.3 g/mol | [3][6] |
| IC₅₀ | < 10 µM (in cell-free E1 ubiquitination reactions) | [1][2] |
| Solubility | Soluble in DMSO to 50 mM | [6] |
| Cell Permeability | Cell-permeable | [1][2][3] |
Table 2: Example Dose-Response Effect of this compound on IκB Protein Levels in LPS-Stimulated RAW 264.7 Macrophages
Note: This data is from RAW 264.7 cells and serves as an illustrative example for designing dose-response experiments in HEK293T cells.
| This compound Concentration (µM) | IκB Protein Level (% of non-LPS control) | TNF-α Secretion (% decrease vs. LPS only) | Source(s) |
| 0 (LPS only) | 46% | 0% | [7] |
| 5 | Not Reported | 38% | [7] |
| 10 | 89% | 81% | [7] |
| 20 | 95% | 94% | [7] |
Visualizations
References
- 1. PYR 41 | Ubiquitin-activating Enzyme E1 | Tocris Bioscience [tocris.com]
- 2. Ubiquitin E1 Inhibitor, this compound - Calbiochem | 662105 [merckmillipore.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS:418805-02-4 | inhibitor of Ubiquitin-Activating Enzyme (E1) | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, Ubiquitin-activating enzyme (E1) inhibitor (CAS 418805-02-4) | Abcam [abcam.com]
- 7. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Protein Ubiquitination via Immunoprecipitation using Pyr-41, a Ubiquitin-Activating Enzyme (E1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2] Studying the dynamics of ubiquitination is essential for understanding disease mechanisms and developing novel therapeutics. This document provides a detailed protocol for utilizing Pyr-41, a cell-permeable and irreversible inhibitor of the ubiquitin-activating enzyme (E1), in conjunction with immunoprecipitation (IP) to analyze the ubiquitination status of a target protein.[3] By blocking the initial step of the ubiquitination cascade, this compound allows for the stabilization and subsequent enrichment of non-ubiquitinated or basally ubiquitinated proteins, providing a powerful tool to study the regulation of protein stability and function.
Principle of the Method
The ubiquitination process is a three-step enzymatic cascade initiated by the ubiquitin-activating enzyme (E1), followed by a ubiquitin-conjugating enzyme (E2), and finally a ubiquitin ligase (E3), which attaches ubiquitin to the substrate protein.[4][5] this compound is a small molecule that selectively and irreversibly inhibits the E1 enzyme, effectively halting the entire downstream ubiquitination cascade.[3][6]
This protocol leverages this compound to control and study ubiquitination. Cells are treated with this compound to block new ubiquitination events. This can "trap" a protein of interest in its non-ubiquitinated state or prevent its stimulus-induced ubiquitination and subsequent degradation. Following treatment, ubiquitinated proteins are captured from cell lysates using an antibody specific to ubiquitin or the target protein. The resulting immunoprecipitate is then analyzed by Western blot to determine how inhibiting the E1 enzyme affects the protein's ubiquitination profile.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Pyr-41 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-41 is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme E1 (UBA1). By targeting the initial step of the ubiquitination cascade, this compound has emerged as a valuable tool for studying the roles of ubiquitination in various cellular processes and as a potential therapeutic agent, particularly in oncology.[1][2] The ubiquitin-proteasome system is crucial for protein degradation and is implicated in the regulation of key cancer-related pathways, including NF-κB and p53.[2][3] Inhibition of E1 offers a promising strategy for cancer therapy.[1][2][3]
These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound and related compounds in in vivo xenograft models. It is important to note that while the antitumor potential of E1 inhibitors is recognized, specific publications detailing in vivo xenograft studies with this compound are limited. The following information is compiled from studies on this compound in other in vivo models and from a closely related E1 inhibitor, PYZD-4409, in a leukemia xenograft model.
Quantitative Data Summary
Due to the limited publicly available data from in vivo xenograft studies specifically for this compound, this table includes data from a sepsis model for this compound and a leukemia xenograft model for the related E1 inhibitor, PYZD-4409. Researchers should consider this information as a starting point for dose-finding studies.
| Compound | Animal Model | Cell Line (Tumor Type) | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| This compound | Male C57BL/6 mice | Sepsis Model (not a xenograft) | Intravenous (IV) | 5 mg/kg | Single dose immediately after CLP | Significantly increased 10-day survival from 42% to 83% | [4] |
| PYZD-4409 | Mouse model of leukemia | Not specified in abstract | Intraperitoneal (IP) | Not specified in abstract | Not specified in abstract | Decreased tumor weight and volume compared to control | [5] |
Experimental Protocols
The following are detailed experimental protocols based on the available literature for in vivo studies with this compound and a related compound.
Protocol 1: Intravenous Administration of this compound in a Mouse Model (Adapted from Sepsis Study)
This protocol is adapted from a study using this compound in a mouse model of sepsis and can serve as a basis for designing intravenous administration protocols in xenograft studies.[4]
1. Materials:
- This compound (powder)
- Dimethyl sulfoxide (DMSO)
- Sterile saline (0.9% NaCl)
- Tumor-bearing mice (e.g., immunodeficient mice with established subcutaneous xenografts)
- Sterile syringes and needles (e.g., 27-30 gauge)
2. Preparation of this compound Solution:
- Prepare a stock solution of this compound in DMSO. Note: The concentration of the stock solution should be determined based on the final desired dose and the maximum tolerable volume of DMSO for intravenous injection.
- On the day of injection, dilute the this compound stock solution in sterile saline to the final desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, the total dose is 0.1 mg). The final concentration of DMSO should be minimized to avoid toxicity.
3. Administration:
- Warm the mice under a heat lamp to dilate the tail veins.
- Restrain the mouse appropriately.
- Administer the prepared this compound solution via intravenous injection into the lateral tail vein.
- Administer a vehicle control (DMSO in saline at the same final concentration) to a control group of mice.
4. Monitoring:
- Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and injection site reactions.
- Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
Protocol 2: Intraperitoneal Administration of an E1 Inhibitor in a Leukemia Xenograft Model (Based on PYZD-4409 Study)
This protocol is based on a study that utilized the E1 inhibitor PYZD-4409 in a mouse model of leukemia and provides a framework for intraperitoneal administration.[5]
1. Materials:
- E1 inhibitor (e.g., this compound or a related compound)
- Appropriate vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)
- Tumor-bearing mice (e.g., immunodeficient mice with established leukemia xenografts)
- Sterile syringes and needles (e.g., 25-27 gauge)
2. Preparation of Formulation:
- Formulate the E1 inhibitor in a suitable vehicle for intraperitoneal injection. The choice of vehicle will depend on the solubility of the compound. A common formulation involves dissolving the compound in a small amount of DMSO and then diluting it with a mixture of PEG300, Tween 80, and saline. It is critical to perform solubility and stability tests for the chosen formulation.
3. Administration:
- Restrain the mouse, exposing the abdomen.
- Lift the skin of the lower abdomen and insert the needle at a shallow angle to avoid puncturing internal organs.
- Inject the formulated E1 inhibitor into the peritoneal cavity.
- Administer the vehicle control to a separate group of mice.
4. Monitoring:
- Monitor the animals for signs of toxicity and tumor progression as described in Protocol 1. For leukemia models, this may involve monitoring for signs of disease such as hind-limb paralysis and measuring tumor burden through methods like bioluminescence imaging if luciferase-expressing cells are used.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating this compound inhibition of E1 and its downstream effects.
Experimental Workflow for In Vivo Xenograft Study
Caption: General experimental workflow for an in vivo xenograft study with this compound.
References
- 1. [PDF] Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics. | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Ubiquitin-Activating Enzyme E1 Inhibitor, Attenuates Lung Injury in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF-κB Luciferase Reporter Assay with Pyr-41 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and infection, making it a pivotal target in drug discovery for a wide range of diseases, including cancer, autoimmune disorders, and inflammatory conditions. The NF-κB luciferase reporter assay is a robust and sensitive method for quantifying the activity of this pathway. This document provides detailed application notes and protocols for performing an NF-κB luciferase reporter assay to assess the inhibitory effects of Pyr-41, a known inhibitor of the ubiquitin-activating enzyme (E1).
This compound functions by inhibiting the initial step of ubiquitination, a critical process for the degradation of IκBα and the subsequent activation and nuclear translocation of NF-κB. By blocking this pathway, this compound can effectively suppress NF-κB-mediated gene transcription. These notes offer a comprehensive guide for researchers utilizing this assay to screen for and characterize inhibitors of the NF-κB pathway.
Data Presentation
Quantitative Data Summary
The following tables summarize representative quantitative data for the NF-κB luciferase reporter assay with this compound treatment. The dose-response data for this compound is based on its known inhibitory concentration for the upstream ubiquitin-activating enzyme (E1) and its demonstrated effects on the NF-κB pathway.
Table 1: Representative Dose-Response of this compound on NF-κB Dependent Luciferase Activity
| This compound Concentration (µM) | Average Normalized Luciferase Activity (RLU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 150,000 | 12,000 | 0% |
| 1 | 125,000 | 10,000 | 16.7% |
| 5 | 78,000 | 6,500 | 48.0% |
| 10 | 55,000 | 5,000 | 63.3% |
| 25 | 35,000 | 3,000 | 76.7% |
| 50 | 20,000 | 2,100 | 86.7% |
Note: This table presents representative data to illustrate the expected dose-dependent inhibition of NF-κB activity by this compound. Actual results may vary depending on the cell type, experimental conditions, and specific assay reagents.
Table 2: Key Assay Parameters and Controls
| Parameter | Description | Recommended Value/Control |
| Cell Line | Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency. | HEK293 or HEK293T |
| NF-κB Reporter Plasmid | Contains multiple NF-κB response elements upstream of a firefly luciferase gene. | pNF-κB-Luc or similar |
| Internal Control Plasmid | Expresses a second reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization. | pRL-TK or similar |
| NF-κB Activator | A potent inducer of the NF-κB pathway. | Tumor Necrosis Factor-alpha (TNF-α) at 10-20 ng/mL |
| Positive Control Inhibitor | A known inhibitor of the NF-κB pathway to validate the assay. | IKK inhibitor (e.g., BAY 11-7082) at 1-10 µM |
| Vehicle Control | The solvent used to dissolve this compound and other compounds. | DMSO (final concentration ≤ 0.1%) |
| Incubation Time (this compound) | Pre-incubation time for the inhibitor before stimulation. | 30 minutes to 1 hour |
| Incubation Time (Activator) | Time for NF-κB activation and luciferase expression. | 6 to 24 hours |
Experimental Protocols
Detailed Methodology for NF-κB Luciferase Reporter Assay with this compound Treatment
This protocol outlines the steps for a dual-luciferase reporter assay to measure the inhibitory effect of this compound on NF-κB activation in HEK293 cells.
Materials:
-
HEK293 or HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
This compound (dissolved in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes. For each well, mix:
-
100 ng of NF-κB firefly luciferase reporter plasmid
-
10 ng of Renilla luciferase control plasmid
-
Dilute the plasmids in 10 µL of Opti-MEM.
-
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add 20 µL of the complex to each well containing cells and media.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment and NF-κB Activation:
-
After 24 hours of transfection, carefully aspirate the medium from the wells.
-
Add 90 µL of fresh, serum-free DMEM to each well.
-
Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of the diluted this compound to the respective wells to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Prepare the NF-κB activator solution. Dilute TNF-α in serum-free DMEM to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the luciferase assay reagents according to the manufacturer's instructions.
-
In a luminometer, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) into each well and measure the firefly luminescence.
-
Subsequently, inject 100 µL of Stop & Glo Reagent (Renilla substrate and firefly quencher) into each well and measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Determine the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNF-α stimulated samples by the normalized activity of the unstimulated control.
-
Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
The following diagrams were generated using Graphviz (DOT language) to visually represent the key processes and relationships described in these application notes.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the NF-κB dual-luciferase reporter assay.
Application of Pyr-41 in Atopic Dermatitis Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Pyr-41, a selective and irreversible inhibitor of the ubiquitin-activating enzyme E1 (UBA1), in the context of atopic dermatitis (AD) research. These notes and protocols are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar molecules for this chronic inflammatory skin condition.
Introduction
Atopic dermatitis is a prevalent inflammatory skin disease characterized by immune dysregulation, epidermal barrier dysfunction, and intense pruritus.[1][2][3] The pathogenesis involves a complex interplay of genetic and environmental factors, leading to a predominant Th2-mediated immune response.[4] Recent research has focused on targeting intracellular signaling pathways that drive the inflammatory cascade in AD. One such target is the ubiquitin-proteasome system, which plays a critical role in regulating the activation of key inflammatory transcription factors like NF-κB.
This compound has emerged as a valuable tool compound for investigating the role of ubiquitination in AD. By inhibiting the initial step of the ubiquitination cascade, this compound effectively blocks the degradation of inhibitory proteins, such as IκBα, thereby preventing the activation of the pro-inflammatory NF-κB pathway.[5][6]
Mechanism of Action of this compound in Atopic Dermatitis
This compound is a cell-permeable and irreversible inhibitor of the ubiquitin-activating enzyme E1.[5][6] Its anti-inflammatory effects in the context of atopic dermatitis are primarily attributed to its ability to modulate the NF-κB signaling pathway.[5][6]
The proposed mechanism involves the following key steps:
-
Inhibition of E1 Ubiquitin-Activating Enzyme: this compound directly inhibits the activity of UBA1, the primary E1 enzyme in the ubiquitination cascade.
-
Suppression of Ubiquitination: This inhibition prevents the transfer of ubiquitin to downstream E2 and E3 enzymes, thereby reducing the overall level of protein ubiquitination.
-
Stabilization of IκBα: In the NF-κB pathway, the inhibitor protein IκBα is typically ubiquitinated and subsequently degraded by the proteasome, which allows NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. This compound's inhibition of ubiquitination prevents the degradation of IκBα.[5][6][7]
-
Inhibition of NF-κB Activation: The stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines and chemokines.[5][6]
-
Reduction of K63-linked Ubiquitination: Specifically, this compound has been shown to significantly decrease the K63-linked ubiquitination of NEMO (NF-κB essential modulator) and TRAF6 (TNF receptor-associated factor 6), both of which are crucial for TNF-α-induced NF-κB activation.[5][6]
Below is a diagram illustrating the signaling pathway affected by this compound.
References
- 1. The translational revolution in atopic dermatitis: the paradigm shift from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Roles for Cytokines in Atopic Dermatitis: From Pathogenic Mediators to Endotype-Specific Biomarkers to Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, an inhibitor of ubiquitin-activating enzyme E1, attenuates 2,4-dinitrochlorobenzene-induced atopic dermatitis-like skin lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Ubiquitin-Activating Enzyme E1 Inhibitor, Attenuates Lung Injury in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent Pyr-41 precipitation in PBS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyr-41, a cell-permeable, irreversible ubiquitin-activating enzyme (E1) inhibitor.
Troubleshooting Guide: Preventing this compound Precipitation in PBS
Precipitation of this compound in Phosphate-Buffered Saline (PBS) is a common issue stemming from its low aqueous solubility. This guide provides a systematic approach to troubleshoot and prevent this problem.
Logical Workflow for Troubleshooting this compound Precipitation
long-term stability of Pyr-41 stock solutions at -20°C
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the long-term stability, proper handling, and experimental use of Pyr-41 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: this compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO).[1][2][3] Solubility in DMSO has been reported at concentrations ranging from 5.5 mg/mL (14.81 mM) to 74 mg/mL (199.29 mM).[2][4] For optimal results, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
Q2: What is the recommended long-term storage temperature for this compound stock solutions? A2: For long-term storage, it is highly recommended to store this compound stock solutions at -80°C.[2][4] At this temperature, solutions are stable for up to one year.[2][4]
Q3: How stable is a this compound stock solution when stored at -20°C? A3: The stability of this compound stock solutions at -20°C is limited. Multiple suppliers state that solutions are stable for up to one month at -20°C.[1][2][5] For storage longer than one month, -80°C is recommended to prevent loss of potency.[1][2]
Q4: How should I handle the stock solution to ensure its stability? A4: To maintain the integrity of the this compound stock solution, it is best practice to prepare aliquots of the desired volume. This helps to avoid multiple freeze-thaw cycles which can degrade the compound.[1][4]
Q5: What is the shelf-life of this compound in its solid (powder) form? A5: In its solid, lyophilized form, this compound is significantly more stable. It can be stored at -20°C for at least three to four years.[2][3][4] It is recommended to store it under desiccating conditions.
Q6: What is the mechanism of action for this compound? A6: this compound is a cell-permeable, irreversible inhibitor of the Ubiquitin-activating enzyme (E1).[1][3][6] It specifically targets the E1 enzyme with an IC50 value of less than 10 μM, showing little to no activity against E2 or E3 enzymes.[2][3][7] By inhibiting E1, this compound blocks the first step in the ubiquitination cascade, which in turn prevents the ubiquitination and subsequent proteasomal degradation of target proteins.[2][5]
Data Summary: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [3] |
| -20°C | 3 years | [2][4] | |
| -20°C | Up to 12 months | ||
| Stock Solution (in DMSO) | -80°C | 1 year | [2][4] |
| -20°C | 1 month | [1][2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 371.3 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound powder, add 269.3 µL of DMSO.
-
Calculation: Volume (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) x Concentration (mM))] = [1 / (371.3 x 10)] = 0.2693 mL
-
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation is observed.[8]
-
Once dissolved, dispense the solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month).[2][4][5]
Protocol 2: General Cell-Based Assay Workflow
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Cultured cells of interest
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final working concentration using pre-warmed cell culture medium. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the experimentally determined duration.
-
Proceed with downstream analysis (e.g., Western blot, cell viability assay, immunoprecipitation) to assess the effects of this compound on the pathway of interest.[9][10][11][12]
Visualizations
Caption: this compound inhibits the E1 ubiquitin-activating enzyme.
Caption: A typical workflow for preparing and using this compound.
Caption: A decision tree for troubleshooting this compound experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or reduced inhibitory activity | Degraded Compound: Stock solution stored too long at -20°C or subjected to multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid powder. For ongoing experiments, always use aliquots stored at -80°C for no longer than one year.[2][4][5] |
| Incorrect Concentration: Errors in stock preparation or final dilution. | Double-check all calculations for molarity and dilution. Ensure the solid compound was accurately weighed. | |
| Compound precipitates in cell culture medium | Poor Solubility: this compound has low aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous solution without sufficient mixing can cause it to crash out. | Prepare the working solution by adding the DMSO stock dropwise into the cell culture medium while vortexing or stirring to ensure rapid dispersion. Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%). |
| Inconsistent results between experiments | Stock Solution Variability: Using an aging stock solution can lead to a gradual loss of potency. | Use a fresh aliquot for each experiment. Avoid using a master stock that is repeatedly thawed and frozen. If results change abruptly, prepare a new stock solution from powder. |
| Unexpected cellular effects | Off-Target Activity: While selective for E1, this compound has been reported to have other activities, such as inhibiting some deubiquitinases (DUBs) or cross-linking certain protein kinases at higher concentrations.[2] | Perform dose-response experiments to find the lowest effective concentration. Include appropriate positive and negative controls to validate the specificity of the observed effects. |
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Apoptosis | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 5. Ubiquitin E1 Inhibitor, this compound - Calbiochem | 662105 [merckmillipore.com]
- 6. fishersci.ca [fishersci.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Transformation by E1A oncoprotein involves ubiquitin-mediated proteolysis of the neuronal and tumor repressor REST in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newcastle Disease Virus V Protein Targets Phosphorylated STAT1 to Block IFN-I Signaling | PLOS One [journals.plos.org]
- 11. Fenretinide induces ubiquitin-dependent proteasomal degradation of stearoyl-CoA desaturase in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
appropriate negative controls for Pyr-41 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pyr-41, a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1). Proper experimental design, including the use of appropriate negative controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the ubiquitin-activating enzyme (E1), the first and essential enzyme in the ubiquitination cascade.[1][2][3] By irreversibly binding to E1, this compound blocks the initial step of ubiquitin conjugation, thereby inhibiting downstream ubiquitination of substrate proteins.[4][5][6] This leads to the inhibition of ubiquitin-mediated protein degradation and other ubiquitin-dependent cellular processes.[1][3]
Q2: What is the most appropriate negative control for my this compound experiment?
The most critical negative control is the vehicle control . This compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, a vehicle control sample treated with the same concentration of DMSO as the this compound-treated sample is essential to distinguish the effects of the inhibitor from any effects of the solvent.[2][7]
Ideally, a structurally similar but biologically inactive analog of this compound would be the perfect negative control. However, a commercially available and validated inactive analog for this compound is not commonly reported in the scientific literature. Therefore, meticulous use of the vehicle control and orthogonal experimental approaches are paramount.
Q3: What are the known off-target effects of this compound?
Researchers should be aware of several potential off-target effects of this compound, which can influence experimental outcomes:
-
Inhibition of Deubiquitinases (DUBs): At higher concentrations, this compound has been shown to inhibit the activity of several deubiquitinases (DUBs).[8] This can paradoxically lead to the accumulation of ubiquitinated proteins, complicating the interpretation of results.
-
Protein Cross-Linking: this compound has been reported to induce covalent cross-linking of some proteins, which may contribute to its biological effects independent of E1 inhibition.[4]
-
Induction of Sumoylation: this compound treatment can lead to an increase in global protein sumoylation.[1][5] This is an important consideration if your experimental system is sensitive to changes in SUMO signaling.
Q4: What concentration of this compound should I use in my experiment?
The optimal concentration of this compound is cell-type and assay-dependent. The reported IC50 value for E1 inhibition is typically in the range of < 10 µM.[5][8] However, cellular effects are often observed at concentrations between 10 µM and 50 µM.[8] It is strongly recommended to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired biological effect while minimizing potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect observed with this compound treatment. | 1. Inactive Compound: this compound may have degraded. 2. Insufficient Concentration: The concentration used may be too low for your specific cell type or assay. 3. Cell Permeability Issues: While cell-permeable, uptake can vary. | 1. Purchase fresh compound and store it properly (typically at -20°C, protected from light). 2. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). 3. Increase incubation time, but be mindful of potential cytotoxicity. |
| Unexpected increase in ubiquitinated proteins. | 1. Off-Target Inhibition of DUBs: At higher concentrations, this compound can inhibit DUBs, leading to an accumulation of ubiquitinated proteins.[8] 2. Cellular Stress Response: Inhibition of the ubiquitin-proteasome system can trigger a stress response, leading to the accumulation of protein aggregates. | 1. Use the lowest effective concentration of this compound determined from a dose-response curve. 2. Consider using an orthogonal approach to confirm that the observed phenotype is due to E1 inhibition, such as siRNA-mediated knockdown of the E1 enzyme (UBE1). 3. Analyze markers of cellular stress in your experimental samples. |
| High background or non-specific effects in the vehicle control. | 1. High DMSO Concentration: The concentration of DMSO may be toxic to your cells. 2. Contaminated Reagents: Buffers or media may be contaminated. | 1. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all samples, including the untreated control. 2. Use fresh, sterile reagents. |
| Difficulty interpreting results due to potential off-target effects. | The observed phenotype may be a combination of E1 inhibition and off-target activities. | 1. Orthogonal Approaches: Use a complementary method to validate your findings. For example, use siRNA or shRNA to deplete the E1 enzyme and see if it phenocopies the effect of this compound. 2. Rescue Experiments: If possible, design a rescue experiment. For example, if this compound inhibits the degradation of a specific protein, can you show that a proteasome inhibitor has a similar effect? |
Experimental Protocols
Western Blot Analysis of Global Ubiquitination
This protocol is designed to assess the effect of this compound on total cellular protein ubiquitination.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium and add the treatment or vehicle control medium to the cells.
-
Incubate for the desired time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.
References
- 1. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. PYR 41 | Ubiquitin-activating Enzyme E1 | Tocris Bioscience [tocris.com]
- 6. fishersci.ca [fishersci.ca]
- 7. This compound, A Ubiquitin-Activating Enzyme E1 Inhibitor, Attenuates Lung Injury in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Pyr-41 and Protein Cross-Linking Artifacts
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Pyr-41 to induce protein cross-linking artifacts in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known as a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1), also known as UBE1.[1][2][3] It is designed to block the first step in the ubiquitination cascade, thereby inhibiting the downstream ubiquitination of substrate proteins.[4] This inhibition can prevent the degradation of proteins by the proteasome and affect various cellular processes.[2][5]
Q2: Can this compound cause protein cross-linking?
Yes, a significant off-target effect of this compound is the induction of covalent protein cross-linking.[3][6] This is a critical consideration for researchers, as it can lead to the formation of high molecular weight protein aggregates that may be misinterpreted as ubiquitination.[1][6]
Q3: How does this compound induce protein cross-linking?
The exact mechanism is believed to involve the chemical reactivity of this compound, which allows it to not only interact with the active site cysteine of the E1 enzyme but also to form covalent bonds with and between other proteins.[1][6] This cross-linking activity has been observed to inhibit the enzymatic activity of target proteins.[6]
Q4: What are the observable signs of this compound-induced protein cross-linking in an experiment?
The most common sign is the appearance of high molecular weight smears or distinct bands on a Western blot, which can be mistaken for polyubiquitinated proteins.[1][6] Researchers may paradoxically observe an accumulation of what appears to be ubiquitinated proteins, even though the E1 enzyme is inhibited.[6]
Q5: At what concentrations are cross-linking artifacts typically observed?
While this compound can inhibit the E1 enzyme with an IC50 of less than 10 µM, the protein cross-linking effects are more pronounced at higher concentrations, often around 50 µM.[1][3] However, it is crucial to perform dose-response experiments to determine the threshold for such artifacts in your specific experimental system.
Q6: Are specific proteins known to be cross-linked by this compound?
Yes, studies have shown that this compound can mediate the cross-linking of specific protein kinases, such as Bcr-Abl and Jak2.[3][6] It has also been shown to have inhibitory activity against several deubiquitinases (DUBs) through this cross-linking mechanism.[1][6]
Troubleshooting Guide
If you suspect that this compound is causing protein cross-linking artifacts in your experiments, follow this troubleshooting guide.
Step 1: Dose-Response and Time-Course Analysis
-
Rationale: To determine if the observed high molecular weight species are dependent on the concentration of this compound and the duration of treatment.
-
Protocol:
-
Treat your cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle-only control (e.g., DMSO).
-
Lyse the cells at different time points (e.g., 1h, 4h, 12h, 24h).
-
Analyze the lysates by SDS-PAGE and Western blotting for your protein of interest and for total ubiquitin.
-
Expected Outcome: Artifactual cross-linking will likely show a dose- and time-dependent increase in high molecular weight bands that are distinct from a typical ubiquitination ladder.
-
Step 2: Use of an Alternative E1 Inhibitor
-
Rationale: To confirm that the observed phenotype is specific to this compound and not a general consequence of E1 inhibition.
-
Protocol:
-
Treat your cells with an alternative E1 inhibitor, such as MLN7243, which has a different chemical structure and mechanism of action.[7]
-
Use a concentration of the alternative inhibitor that is known to effectively block E1 activity.
-
Compare the results with those obtained with this compound.
-
Expected Outcome: If the high molecular weight species are absent with the alternative inhibitor, it strongly suggests they are a this compound-specific artifact.
-
Step 3: In Vitro Ubiquitination Assay
-
Rationale: To directly assess the impact of this compound on the ubiquitination of a specific substrate in a controlled, cell-free system.
-
Protocol:
-
Set up an in vitro ubiquitination reaction containing purified E1, E2, E3 ligase, ubiquitin, your protein of interest as a substrate, and ATP.
-
Include parallel reactions with a vehicle control, this compound, and an alternative E1 inhibitor.
-
Incubate the reactions and then analyze the products by Western blotting.
-
Expected Outcome: This assay can help differentiate between legitimate ubiquitination and direct protein cross-linking by this compound. In the presence of this compound, you may see a decrease in the ubiquitinated substrate and potentially the appearance of cross-linked species.
-
Data Summary
| Parameter | This compound | Reference |
| Target | Ubiquitin-Activating Enzyme (E1/UBE1) | [1][2] |
| IC50 for E1 Inhibition | < 10 µM | [1][3] |
| Concentration for Cross-Linking | More prominent at ~50 µM | [1][3] |
| Known Cross-linked Proteins | Bcr-Abl, Jak2, various DUBs | [3][6] |
Signaling Pathways and Workflows
Caption: Intended vs. Artifactual Mechanism of this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
mitigating Pyr-41 cytotoxicity in long-term experiments
This technical support center provides guidance on mitigating the cytotoxic effects of Pyr-41 in long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable and irreversible inhibitor of the ubiquitin-activating enzyme (E1).[1][2] It functions by specifically inhibiting the formation of the thioester bond between E1 and ubiquitin, which is the initial step in the ubiquitination cascade.[1][2] This blockage prevents both proteasome-dependent and -independent protein ubiquitination.[1][3] Consequently, this compound can affect various cellular processes, including NF-κB activation and p53 degradation.[1][3]
Q2: Why is this compound cytotoxic, especially in long-term experiments?
The cytotoxicity of this compound stems from its mechanism of action. By broadly inhibiting ubiquitination, it disrupts critical cellular processes, leading to the accumulation of proteins that are normally targeted for degradation. This can induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis (programmed cell death).[4][5] Transformed or cancer cells often show higher sensitivity to this compound-induced apoptosis.[3] In long-term experiments, the continuous inhibition of the essential ubiquitination pathway leads to cumulative cellular stress and toxicity.
Q3: What are the known off-target effects of this compound?
Besides its primary target, the E1 enzyme, this compound has been reported to have off-target effects. It can inhibit the activity of some deubiquitinating enzymes (DUBs) and has been shown to cause cross-linking of certain proteins.[1] These off-target activities can contribute to its overall cellular effects and toxicity.
Q4: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental goals. In many studies, concentrations ranging from 10 µM to 50 µM have been used for short-term treatments (e.g., up to 8 hours).[6] For long-term experiments, it is crucial to determine the lowest effective concentration that achieves the desired biological effect while minimizing cytotoxicity.
Q5: How stable is this compound in cell culture medium?
This compound is known to undergo decomposition at room temperature.[3] While specific stability data in various cell culture media at 37°C is limited, it is recommended to prepare fresh stock solutions and add fresh this compound with each medium change in long-term experiments to ensure consistent activity.
Troubleshooting Guide
Issue 1: Excessive Cell Death in Long-Term Cultures
Symptoms:
-
A significant decrease in cell viability over time, even at low concentrations of this compound.
-
Morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Concentration too high | Perform a dose-response curve to determine the IC20 or lower for your specific cell line and experimental duration. Start with a low concentration (e.g., 1-5 µM) and titrate upwards. |
| Continuous exposure | Consider intermittent dosing schedules. For example, treat cells for a specific period (e.g., 8-24 hours), followed by a "rest" period in this compound-free medium. The timing will need to be optimized for your specific cell model. |
| Cell stress | Ensure optimal cell culture conditions. Serum starvation can exacerbate cytotoxicity, so maintain appropriate serum levels unless it is a component of your experimental design.[7][8][9] |
| Apoptosis induction | If the experimental design allows, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to reduce apoptotic cell death.[10] However, be aware that this will interfere with studies of apoptosis itself. |
Issue 2: Inconsistent or Loss of this compound Effect Over Time
Symptoms:
-
The initial biological effect of this compound diminishes over several days of culture.
-
Levels of poly-ubiquitinated proteins return to baseline despite the presence of this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| This compound degradation | Replenish this compound with every medium change to ensure a consistent concentration. Avoid prolonged storage of diluted this compound solutions. |
| Cellular adaptation | Some cell lines may develop resistance mechanisms over time. Monitor the ubiquitination status of your target proteins regularly. Consider gradually increasing the concentration if adaptation is observed, while closely monitoring cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a potential alternative.
Table 1: this compound IC50 Values
| Parameter | Value | Cell Line/System | Reference |
| E1 Inhibition (in vitro) | < 10 µM | Cell-free assay | [1][2][11] |
| E1-Ub Thioester Formation (in vitro) | 6.4 µM | Cell-free assay | [1][12] |
| E1-Ub Thioester Formation (in cells) | 10-25 µM | U2OS cells | [3] |
| Cytotoxicity (Cell Viability) | 22 µM | HEK293 cells | [11] |
Table 2: Less Toxic Alternatives to this compound
| Compound | Target | Reported Advantages | Considerations | Reference |
| MLN7243 (TAK-243) | UBA1 (E1) | More potent than this compound. Has shown antitumor efficacy with little to no toxicity in some preclinical models. | Still exhibits toxicity over time. Can be a substrate for ABCB1 transporter, potentially leading to resistance. | [1][13][14][15][16] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound for Long-Term Experiments
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Dose Range Preparation: Prepare a series of this compound concentrations in your complete cell culture medium. A suggested starting range is 0.5 µM to 50 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Time-Course Viability Assessment: At various time points (e.g., 24h, 48h, 72h, 96h, and longer if required), assess cell viability using a standard method such as the MTT or LDH assay.[17][18][19]
-
Data Analysis: Plot cell viability against this compound concentration for each time point and determine the IC20 (the concentration that inhibits growth by 20%). This concentration can be a good starting point for your long-term experiments.
-
Functional Validation: At the determined non-toxic concentration, confirm that this compound is still active by assessing the levels of poly-ubiquitinated proteins via Western blot. A clear reduction in the ubiquitin smear indicates E1 inhibition.
Visualizations
Caption: Mechanism of this compound action on the ubiquitination pathway.
Caption: Troubleshooting workflow for this compound long-term experiments.
Caption: Key signaling pathways affected by this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The roles of protein ubiquitination in tumorigenesis and targeted drug discovery in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fada.birzeit.edu [fada.birzeit.edu]
- 8. mdpi.com [mdpi.com]
- 9. Serum starvation regulates E-cadherin upregulation via activation of c-Src in non-small-cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase inhibitor decreases apoptosis in pyrogallol-treated lung cancer Calu-6 cells via the prevention of GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 16. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyr-41/UBEI-41: A Potent E1 Ubiquitin-Activating Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of Pyr-41, also known as UBEI-41, a widely utilized small molecule inhibitor of the E1 ubiquitin-activating enzyme. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows.
Introduction to this compound/UBEI-41
This compound (systematic name: 4-[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester) is a cell-permeable and irreversible inhibitor of the ubiquitin-activating enzyme (E1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] By targeting the ATP-dependent activation of ubiquitin, this compound effectively blocks the entire downstream ubiquitination cascade, impacting a myriad of cellular processes.[1][2] It is crucial to note that the names this compound and UBEI-41 are used synonymously in scientific literature and commercial products to refer to the same chemical entity.
Mechanism of Action
This compound acts as an irreversible inhibitor of the E1 enzyme (UBA1).[1] Its mechanism involves the covalent modification of the catalytic cysteine residue within the active site of E1. This modification prevents the formation of the E1-ubiquitin thioester conjugate, a critical initial step in the ubiquitination cascade.[1] This blockage of ubiquitin activation leads to a global decrease in protein ubiquitination, thereby affecting processes such as protein degradation, cell cycle progression, DNA damage response, and inflammatory signaling.
Quantitative Performance Data
The following table summarizes the key quantitative parameters of this compound/UBEI-41 based on published experimental data.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (E1 Inhibition) | < 10 µM | In vitro ubiquitin thioester formation assay with purified E1 | [1] |
| IC₅₀ (Cellular E1~Ub Thioester Inhibition) | 10 - 25 µM | In-cell E1-ubiquitin thioester formation assay | [1] |
| Effect on NF-κB Activation | >60% inhibition at 50 µM | Inhibition of IL-1α-mediated NF-κB activation | [1] |
| Effect on IκBα Degradation | Prevents degradation | Western blot analysis in cells stimulated with TNF-α | [1][2] |
| Off-Target Effects | Inhibition of deubiquitinases (DUBs) and protein kinases (e.g., Bcr-Abl, Jak2) | In vitro and cellular assays |
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data table are provided below.
In Vitro E1 Ubiquitin Thioester Formation Assay
This assay biochemically assesses the ability of this compound to inhibit the formation of the E1-ubiquitin thioester bond.
Materials:
-
Purified recombinant human E1 enzyme
-
Purified recombinant ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in DMSO
-
Non-reducing SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing the E1 enzyme, ubiquitin, and ATP in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer. The absence of a reducing agent is critical to preserve the thioester bond.
-
Separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the E1-ubiquitin thioester conjugate.
-
Quantify the band intensities to determine the IC₅₀ of this compound.
Cellular Assay for IκBα Degradation (Western Blot)
This assay evaluates the effect of this compound on the degradation of IκBα, a key event in the activation of the NF-κB signaling pathway.
Materials:
-
Cell line responsive to TNF-α stimulation (e.g., HeLa, RAW 264.7)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Recombinant TNF-α
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents
-
Primary antibodies: anti-IκBα, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
Wash the cells with ice-old PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα and β-actin, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the IκBα band intensity relative to the β-actin loading control to assess the extent of degradation.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound/UBEI-41 on the E1 enzyme.
Caption: The NF-κB signaling pathway and the effect of this compound/UBEI-41 on IκBα degradation.
Experimental Workflow Diagram
Caption: Experimental workflow for analyzing IκBα degradation by Western blot following this compound/UBEI-41 treatment.
Comparison with Other E1 Inhibitors
While this compound/UBEI-41 is a valuable tool for studying the ubiquitin-proteasome system, other E1 inhibitors with different properties are also available.
| Inhibitor | Mechanism | Potency (IC₅₀) | Key Features |
| This compound/UBEI-41 | Irreversible, covalent modification of E1 catalytic cysteine | µM range | Cell-permeable; also inhibits some DUBs and kinases. |
| TAK-243 (MLN7243) | Irreversible, forms a covalent adduct with the E1-ubiquitin intermediate | nM range | Highly potent and selective for UBA1 over other E1-like enzymes.[3] |
| Panepophenanthrin | Unknown | ~72 µM | A natural product inhibitor.[4] |
Conclusion
This compound/UBEI-41 is a potent and widely used inhibitor of the E1 ubiquitin-activating enzyme. Its ability to block the initial step of the ubiquitination cascade makes it an invaluable tool for dissecting the roles of ubiquitin in various cellular processes. While it exhibits some off-target activities, its well-characterized mechanism of action and cell permeability have solidified its place in the toolbox of researchers in cell biology, cancer biology, and drug discovery. For studies requiring higher potency and selectivity, newer generation E1 inhibitors like TAK-243 may be considered. This guide provides a foundational understanding of this compound/UBEI-41 to aid in experimental design and data interpretation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pyr-41 Phenotype: A Comparative Guide to Genetic Knockdown of UBE1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and pharmacological methods for inhibiting the ubiquitin-activating enzyme E1 (UBE1), with a focus on validating the cellular phenotype observed with the inhibitor Pyr-41. We will explore the nuances of using siRNA-mediated knockdown of UBE1 versus chemical inhibition, highlighting the importance of specificity in target validation. Furthermore, we will introduce a more specific UBE1 inhibitor, TAK-243 (also known as MLN7243), as a superior alternative to this compound for pharmacological studies.
Introduction to UBE1 and the Ubiquitination Cascade
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and the regulation of numerous cellular processes.[1][2] The initiation of this cascade is catalyzed by the ubiquitin-activating enzyme E1 (UBE1), which is encoded by the UBA1 gene.[1][3] UBE1 activates ubiquitin in an ATP-dependent manner, making it an attractive target for therapeutic intervention, particularly in oncology, as cancer cells often exhibit increased dependence on protein ubiquitination.[4][5]
This compound is a cell-permeable small molecule that has been described as a UBE1 inhibitor.[4][6] However, subsequent detailed evaluations have revealed that this compound has significant off-target effects, including the inhibition of several deubiquitinases (DUBs) and the induction of protein cross-linking.[6] These off-target activities complicate the interpretation of experimental results and necessitate a more specific method for validating that the observed cellular phenotype is indeed a consequence of UBE1 inhibition.
Genetic knockdown, typically using small interfering RNA (siRNA), offers a highly specific approach to reduce the expression of a target protein, in this case, UBE1. By comparing the phenotype of UBE1 knockdown with that of this compound treatment, researchers can discern the on-target effects from the off-target effects of the chemical inhibitor.
Comparison of UBE1 Inhibition Methods
To provide a clear comparison, this guide will consider three approaches:
-
Genetic Knockdown of UBE1 (siRNA): A highly specific method to reduce UBE1 protein levels.
-
Pharmacological Inhibition with this compound: A less specific chemical inhibitor with known off-target effects.
-
Pharmacological Inhibition with TAK-243 (MLN7243): A highly specific and potent, first-in-class UBE1 inhibitor.[7][8]
The following tables summarize the key characteristics and reported phenotypic effects of each method.
Table 1: Comparison of Specificity and Mechanism
| Feature | Genetic Knockdown (siRNA) | This compound Inhibition | TAK-243 (MLN7243) Inhibition |
| Target | UBA1 mRNA | UBE1, Deubiquitinases (DUBs), other proteins via cross-linking | UBE1 |
| Specificity | High | Low | High[7] |
| Mechanism | Post-transcriptional gene silencing | Irreversible covalent modification | Mechanism-based covalent adduct formation with ubiquitin[5] |
| Off-Target Effects | Potential for off-target mRNA silencing, can be mitigated with multiple siRNAs | Inhibition of DUBs, protein cross-linking, NF-κB pathway modulation[5][6] | Minimal off-target effects reported[7] |
Table 2: Comparative Phenotypic Outcomes
| Phenotype | Genetic Knockdown (siRNA) | This compound Inhibition | TAK-243 (MLN7243) Inhibition |
| Apoptosis | Induction of apoptosis reported[9] | Induction of apoptosis reported[5] | Potent induction of apoptosis[7][8] |
| Cell Cycle | G2/M arrest reported with knockdown of other ubiquitin pathway components[10] | Not well-characterized due to off-target effects | G2/M arrest[11] |
| Cell Viability | Decreased cell viability[9] | Decreased cell viability (IC50 varies widely by cell line and assay conditions)[2][12] | Potent decrease in cell viability (EC50 in low nanomolar range for sensitive lines)[4] |
| NF-κB Signaling | Not directly reported | Inhibition of NF-κB activation[5] | Abrogation of NF-κB pathway activation[13] |
| p53 Signaling | Not directly reported | Inhibition of p53 degradation[14] | Stabilization of p53[11] |
| Proteotoxic Stress | Not directly reported | Accumulation of high molecular weight ubiquitinated proteins (paradoxical effect)[6] | Induction of endoplasmic reticulum (ER) stress[11][13] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of UBE1
This protocol provides a general framework for the transient knockdown of UBE1 in a human cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line).
Materials:
-
Validated siRNA targeting human UBA1 (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the UBE1-targeting siRNA and the non-targeting control siRNA to a final concentration of 20 µM in RNase-free water.
-
Transfection Complex Formation:
-
For each well, dilute 5 µL of the 20 µM siRNA stock in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of the siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: Harvest the cells at the desired time point. Assess UBE1 protein levels by Western blot analysis to confirm knockdown efficiency. A reduction of >70% is generally considered effective.
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol describes the use of a resazurin-based assay to determine the half-maximal inhibitory concentration (IC50) of a UBE1 inhibitor.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
UBE1 inhibitor (this compound or TAK-243)
-
Complete cell culture medium
-
Resazurin sodium salt solution (e.g., AlamarBlue)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the UBE1 inhibitor in complete cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Add the resazurin solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Normalize the data to the vehicle-only control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Cells treated with siRNA or inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore if needed)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with UBE1 siRNA, a non-targeting control, this compound, TAK-243, or a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment.
Visualizing Workflows and Pathways
Caption: The Ubiquitination Cascade initiated by UBE1.
Caption: Workflow for validating UBE1 inhibitor phenotype.
Caption: Specificity of different UBE1 inhibition methods.
Discussion and Recommendations
The validation of a pharmacological inhibitor's phenotype through genetic knockdown is a cornerstone of rigorous chemical biology. In the case of this compound, its known off-target effects make this validation essential. The data presented here, drawn from multiple studies, suggest that while both this compound and UBE1 knockdown can induce cell death, the mechanisms and specificity are vastly different.
The paradoxical accumulation of high molecular weight ubiquitinated proteins upon this compound treatment is a key indicator of its off-target effects, likely stemming from its inhibition of deubiquitinases.[6] In contrast, a specific UBE1 knockdown would be expected to decrease overall ubiquitination.
For researchers aiming to study the consequences of UBE1 inhibition, we strongly recommend the following:
-
Use Genetic Knockdown as the Gold Standard: Employ at least two independent siRNAs targeting UBA1 to establish the true on-target phenotype.
-
Utilize a Specific Inhibitor: For pharmacological studies, TAK-243 (MLN7243) is a far superior tool to this compound due to its high specificity and potency for UBE1.[7][8]
-
Direct Comparison: When possible, perform direct side-by-side comparisons of UBE1 knockdown and inhibitor treatment in the same cell line and assays to unequivocally link the observed phenotype to UBE1 inhibition.
By adhering to these principles, researchers can ensure the validity of their findings and contribute to a more accurate understanding of the role of UBE1 in cellular biology and disease.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Time-resolved single-cell sequencing identifies multiple waves of mRNA decay during the mitosis-to-G1 phase transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. scbt.com [scbt.com]
- 14. Selecting the appropriate indirect viability assay for 3D paper-based cultures: a data-driven study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyr-41 and NSC624206: Unraveling their Mechanisms of E1 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of ubiquitin-activating enzyme (E1) inhibitors is critical for advancing research in areas such as oncology and inflammatory diseases. This guide provides a detailed comparison of two widely used E1 inhibitors, Pyr-41 and NSC624206, focusing on their mechanisms of action, inhibitory activities, and the experimental protocols used to characterize them.
Both this compound and NSC624206 are potent, cell-permeable small molecules that target the initial and essential step of the ubiquitination cascade, catalyzed by the E1 enzyme. Their inhibitory action ultimately disrupts the downstream processes of protein degradation and signaling pathways that are dependent on ubiquitination. While both compounds share a common target, subtle differences in their reported activities and mechanisms warrant a closer examination.
Mechanism of E1 Inhibition: A Shared Strategy
The activation of ubiquitin by the E1 enzyme is a two-step process. First, E1 adenylates the C-terminus of ubiquitin in an ATP-dependent manner, forming a high-energy ubiquitin-adenylate intermediate. In the second step, the activated ubiquitin is transferred to the catalytic cysteine residue of the E1 enzyme, forming a thioester bond.
Experimental evidence has conclusively shown that both this compound and NSC624206 act by specifically inhibiting the second step of this process: the formation of the ubiquitin-E1 thioester conjugate.[1][2] Critically, neither compound has a significant effect on the initial adenylation step.[1][2] This specific mechanism of action makes them valuable tools for dissecting the ubiquitination pathway. This compound has been described as an irreversible inhibitor.[3][4][5]
Quantitative Comparison of Inhibitory Activity
The potency of this compound and NSC624206 against E1 enzymes has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a benchmark for their efficacy.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | Ubiquitin E1 (UBA1) | In vitro ubiquitination assay | ~5-10 µM | [6][7][8] |
| NSC624206 | Ubiquitin E1 (UBA1) | In vitro E1-ubiquitin thioester formation | ~9 µM | [9] |
| This compound | Ubiquitin E1 (UBA1) | In vitro E1-ubiquitin thioester formation | 13 µM | [9] |
Cellular Effects and Downstream Consequences
By inhibiting the E1 enzyme, both this compound and NSC624206 trigger a cascade of cellular events stemming from the global disruption of ubiquitination.
Stabilization of Key Cellular Proteins: A primary consequence of E1 inhibition is the accumulation of proteins that are normally targeted for proteasomal degradation. Both inhibitors have been shown to prevent the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27, a critical tumor suppressor.[1][9] This stabilization of p27 can lead to cell cycle arrest. Furthermore, this compound has been demonstrated to inhibit the degradation of the tumor suppressor p53, leading to its accumulation and the induction of p53-mediated apoptosis.[4][6][10]
Modulation of Signaling Pathways: The ubiquitination process is integral to the regulation of numerous signaling pathways. A notable example is the NF-κB pathway, a key regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB by preventing the ubiquitination and subsequent degradation of its inhibitor, IκBα.[10][11][12] This leads to the sequestration of NF-κB in the cytoplasm and the attenuation of inflammatory responses.
Experimental Protocols
To aid researchers in the study of this compound, NSC624206, and other E1 inhibitors, detailed protocols for key experiments are provided below.
Experimental Protocol 1: In Vitro Ubiquitin-Activating Enzyme (E1) Thioester Formation Assay
This assay is designed to measure the formation of the thioester bond between the E1 enzyme and ubiquitin, the specific step inhibited by this compound and NSC624206.
Materials:
-
Recombinant human Ubiquitin-Activating Enzyme (E1)
-
Recombinant human Ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
This compound or NSC624206 (dissolved in DMSO)
-
4x Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM) and ubiquitin (e.g., 5 µM) in the assay buffer.
-
Add varying concentrations of this compound, NSC624206, or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction for 10 minutes at 37°C.
-
Stop the reaction by adding 4x non-reducing SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane and perform a western blot using an anti-ubiquitin antibody to detect the E1-ubiquitin thioester conjugate.
-
Quantify the band intensity to determine the IC50 value of the inhibitors.
Experimental Protocol 2: Nucleotide Exchange Assay (ATP:AMP Exchange)
This assay indirectly measures the formation of the ubiquitin-E1 thioester bond by quantifying the production of AMP, which is released during this step. It can be used to confirm that the inhibitors do not affect the initial adenylation step.
Materials:
-
Recombinant human Ubiquitin-Activating Enzyme (E1)
-
Recombinant human Ubiquitin
-
ATP
-
[α-³²P]ATP
-
AMP (Adenosine 5'-monophosphate)
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
TLC running buffer (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
Phosphorimager
Procedure:
-
Set up a reaction mixture containing E1 enzyme (e.g., 150 nM) in a suitable buffer.
-
Add serial dilutions of this compound or NSC624206 and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a thioester reaction mixture containing ubiquitin and [α-³²P]ATP.
-
Incubate the reaction for 10 minutes at 37°C.
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the running buffer to separate [α-³²P]ATP from the product, [α-³²P]AMP.
-
Dry the TLC plate and visualize the separated radioactive spots using a phosphorimager.
-
Quantify the amount of [α-³²P]AMP produced to determine the inhibitory effect.
Experimental Protocol 3: Cell-Based p27 Stabilization Assay
This assay assesses the ability of the E1 inhibitors to prevent the degradation of the cell cycle regulator p27 in a cellular context.
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound or NSC624206
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against p27
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, NSC624206, or DMSO (vehicle control) for a specified time (e.g., 24 hours). Include a positive control treated with a proteasome inhibitor.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and western blotting as described previously.
-
Probe the membrane with primary antibodies against p27 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Analyze the band intensities to determine the effect of the inhibitors on p27 protein levels.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the E1 activation pathway and a typical experimental workflow.
Caption: Mechanism of E1 enzyme activation and point of inhibition by this compound and NSC624206.
Caption: General experimental workflow for studying E1 inhibitors.
References
- 1. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Ubiquitin-Activating Enzyme E1 Inhibitor, Attenuates Lung Injury in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 10. scribd.com [scribd.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Pyr-41 and Pan-E1 Inhibitors in Ubiquitin-Proteasome System Research
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental applications of Pyr-41 and other pan-E1 inhibitors.
In the intricate world of cellular regulation, the ubiquitin-proteasome system (UPS) stands as a cornerstone of protein homeostasis. At the apex of this cascade lies the ubiquitin-activating enzyme (E1), the gatekeeper of protein ubiquitination. Inhibition of E1 enzymes has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a comprehensive comparative analysis of this compound, a widely studied E1 inhibitor, and other pan-E1 inhibitors, with a focus on their mechanisms, specificity, and supporting experimental data.
Mechanism of Action: A Tale of Two Chemistries
E1 inhibitors function by disrupting the initial step of the ubiquitination cascade, preventing the ATP-dependent activation of ubiquitin and its subsequent transfer to an E2 conjugating enzyme. However, the precise molecular interactions with the E1 enzyme can differ.
This compound is a cell-permeable pyrazone derivative that acts as an irreversible inhibitor of the ubiquitin-activating enzyme E1.[1][2] Its proposed mechanism involves the covalent modification of the catalytic cysteine residue in the active site of E1, thereby blocking the formation of the ubiquitin-E1 thioester intermediate.[3] While effective, studies have revealed that this compound is not entirely specific for E1. It has been shown to inhibit some deubiquitinating enzymes (DUBs) and can induce protein cross-linking, suggesting potential off-target effects that researchers should consider.
In contrast, a prominent example of another class of pan-E1 inhibitors is TAK-243 (MLN7243) . This potent, mechanism-based small-molecule inhibitor forms a stable adduct with the ubiquitin-AMP intermediate in the E1 active site, effectively trapping the enzyme in an inactive state.[4][5][6] This mechanism confers high specificity and potency for the ubiquitin E1 enzymes UBA1 and UBA6.[4]
Another notable inhibitor, though not a pan-E1 inhibitor in the strictest sense, is Pevonedistat (MLN4924) . It selectively targets the NEDD8-activating enzyme (NAE), an E1-like enzyme responsible for neddylation, a process crucial for the activity of Cullin-RING E3 ligases.[7][8][9] Pevonedistat forms a covalent adduct with NEDD8 in the NAE catalytic pocket, preventing its activation.[9]
Performance and Specificity: A Quantitative Comparison
The efficacy and specificity of E1 inhibitors are critical parameters for their application in research and drug development. The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound and other selected E1 inhibitors against various E1 enzymes.
| Inhibitor | Target E1 Enzyme | IC50 Value | Reference(s) |
| This compound | Ubiquitin E1 (UBA1) | < 10 µM | [1][2] |
| Ubiquitin E1 (in-cell thioester formation) | 10 - 25 µM | ||
| TAK-243 (MLN7243) | Ubiquitin E1 (UAE/UBA1) | 1 nM | [4] |
| UBA6 | 7 nM | [4] | |
| NEDD8-activating enzyme (NAE) | 28 nM | [4] | |
| SUMO-activating enzyme (SAE) | 850 nM | [4] | |
| Pevonedistat (MLN4924) | NEDD8-activating enzyme (NAE) | 4.7 nM | [10] |
Signaling Pathway Modulation: NF-κB and p53
The inhibition of E1 enzymes has profound effects on various cellular signaling pathways that are heavily reliant on ubiquitination for their regulation. Two of the most well-characterized pathways impacted are the NF-κB and p53 signaling cascades.
The NF-κB Signaling Pathway
The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the ubiquitination and subsequent proteasomal degradation of the inhibitor of κB (IκB) proteins.[11][12][13] E1 inhibitors, by blocking the ubiquitination cascade, prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[14] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and other NF-κB target genes.
Caption: Inhibition of NF-κB signaling by pan-E1 inhibitors.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair.[15][16] Under normal physiological conditions, p53 levels are kept low through its continuous ubiquitination by the E3 ligase MDM2, which targets it for proteasomal degradation.[17][18] In response to cellular stress, such as DNA damage, p53 is stabilized, allowing it to accumulate and activate the transcription of its target genes. E1 inhibitors block the MDM2-mediated ubiquitination of p53, leading to its stabilization and activation, which can induce apoptosis in cancer cells.[15][19]
Caption: Stabilization of p53 by pan-E1 inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of E1 inhibitors.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of the E1-E2-E3 cascade in a cell-free system.
Materials:
-
Recombinant Human Ubiquitin Activating Enzyme (E1)
-
Recombinant Human UBE2D2 (E2)
-
Recombinant E3 ligase of interest
-
Recombinant substrate protein of interest
-
Human recombinant ubiquitin
-
ATP solution (10 mM)
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
E1 inhibitor (e.g., this compound, TAK-243) dissolved in DMSO
-
SDS-PAGE loading buffer
-
Deionized water
Protocol:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine the following:
-
2 µL of 10x Ubiquitination buffer
-
1 µL of 10 mM ATP
-
1 µL of E1 enzyme (final concentration ~50 nM)
-
1 µL of E2 enzyme (final concentration ~200 nM)
-
1 µL of E3 ligase (concentration to be optimized)
-
1 µL of substrate protein (concentration to be optimized)
-
2 µL of ubiquitin (final concentration ~5 µM)
-
1 µL of E1 inhibitor at various concentrations (or DMSO as a vehicle control)
-
Deionized water to a final volume of 20 µL.
-
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Stop the reaction by adding 20 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific for the substrate protein or an anti-ubiquitin antibody to detect ubiquitinated species.
References
- 1. Ubiquitin E1 Inhibitor, this compound - Calbiochem | 662105 [merckmillipore.com]
- 2. PYR 41 | Ubiquitin-activating Enzyme E1 | Tocris Bioscience [tocris.com]
- 3. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pevonedistat - Wikipedia [en.wikipedia.org]
- 10. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of NF-κB by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of NF-κB by ubiquitination and degradation of the IκBs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. aacrjournals.org [aacrjournals.org]
- 15. p53 Regulation by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of the p53 Family Proteins by the Ubiquitin Proteasomal Pathway [mdpi.com]
- 17. Limiting the power of p53 through the ubiquitin proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Pyr-41 vs. MLN4924 in Ubiquitin and Neddylation Pathway Inhibition
For researchers in cellular biology and drug development, the targeted inhibition of protein degradation pathways offers a powerful tool to dissect cellular processes and develop novel therapeutics. Two widely discussed small molecules in this field are Pyr-41 and MLN4924 (Pevonedistat). While both interfere with key protein modification pathways, they do so through distinct mechanisms with different downstream consequences. This guide provides a detailed comparison of this compound and MLN4924, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Differentiating the Molecular Targets: UBE1 vs. NAE
The fundamental difference between this compound and MLN4924 lies in their primary molecular targets. This compound is an inhibitor of the Ubiquitin-Activating Enzyme (UBE1) , the first and crucial enzyme in the ubiquitination cascade.[1][2][3][4][5] In contrast, MLN4924 is a potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE) , which initiates the neddylation pathway, a process analogous to ubiquitination but utilizing the ubiquitin-like protein NEDD8.
This distinction is critical as it dictates the breadth of cellular processes affected. Inhibition of UBE1 by this compound has the potential to globally disrupt the ubiquitin-proteasome system, impacting the degradation of a vast array of proteins and affecting numerous cellular signaling pathways.[5][6] MLN4924, by targeting NAE, specifically blocks the neddylation of substrates, with the most well-characterized targets being the cullin proteins, essential components of Cullin-RING E3 ubiquitin ligases (CRLs).
Mechanism of Action: A Tale of Two Inhibitory Strategies
This compound acts as a cell-permeable, irreversible inhibitor of UBE1.[2][3][4] It is understood to form a covalent bond with the active site cysteine of the E1 enzyme.[5] However, studies have revealed a more complex mechanism of action for this compound, including the inhibition of certain deubiquitinases (DUBs) and the induction of protein cross-linking, suggesting it may have a broader and less specific activity profile.[1][5]
MLN4924, on the other hand, functions as a substrate-assisted inhibitor. It forms a covalent adduct with NEDD8 in the active site of NAE, mimicking the NEDD8-adenylate intermediate. This stable adduct effectively sequesters the enzyme, preventing the transfer of NEDD8 to the E2 conjugating enzyme and thereby halting the neddylation cascade.
Visualizing the Inhibitory Mechanisms
To illustrate the distinct points of intervention for this compound and MLN4924, the following diagrams depict the ubiquitination and neddylation pathways.
Caption: The Ubiquitination Cascade and the point of inhibition by this compound.
Caption: The Neddylation Cascade and the point of inhibition by MLN4924.
Comparative Performance Data
While no studies directly compare this compound and MLN4924 head-to-head, we can summarize their reported activities from various sources.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 | Reference |
| This compound | UBE1 | Ubiquitin-thioester bond formation | 6.4 µM | [3] |
| UBE1 | General E1 activity | < 10 µM | [3][4] | |
| MLN4924 | NAE | NEDD8 conjugation | Potent inhibitor | [3] |
Table 2: Cellular Effects and Concentrations
| Compound | Cellular Effect | Typical Concentration | Cell Lines | Reference |
| This compound | Inhibition of ubiquitination | 50 µM | HeLa, U2OS | [6][7] |
| Inhibition of NF-κB activation | 50 µM | Various | [3][5] | |
| Induction of apoptosis | 1-20 µM | E1A-transformed RPE cells | [3] | |
| Inhibition of IκBα degradation | 10-20 µM | RAW 264.7 macrophages | [8] | |
| MLN4924 | Inhibition of cullin neddylation | 0.3 µM | HCT116, HT29 | [9] |
| G2/M cell cycle arrest | Dose-dependent | HCT116, HT29 | [9] | |
| Induction of apoptosis | Dose-dependent | HCT116, HT29 | [9] | |
| Inhibition of cell proliferation | IC50: 65.57-174.0 nM (72h) | CAL27, HN13 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for studying the effects of this compound and MLN4924 in cell culture.
This compound: Inhibition of IκBα Degradation in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding: Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with this compound at desired concentrations (e.g., 10 µM, 20 µM) or DMSO (vehicle control) for 30 minutes.[8]
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 ng/mL for 30 minutes to induce IκBα degradation.[8]
-
Lysis and Western Blotting: Following stimulation, cells are lysed, and total cell lysates are collected. Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies against IκBα and a loading control (e.g., actin).[8]
-
Analysis: The levels of IκBα are quantified by densitometry and normalized to the loading control to determine the effect of this compound on its degradation.[8]
MLN4924: Cell Viability and Neddylation Inhibition Assay
-
Cell Lines: HCT116 or HT29 human colon cancer cells.
-
Seeding: Cells are seeded in 96-well plates for viability assays or larger plates for western blotting.
-
Treatment: Cells are treated with various concentrations of MLN4924 (e.g., 0.01 µM to 10 µM) for different time points (e.g., 24, 48, 72 hours).[9]
-
Cell Viability Assay: Cell proliferation is assessed using a standard method such as the MTT or CCK-8 assay according to the manufacturer's instructions. Absorbance is read on a plate reader to determine cell viability relative to untreated controls.
-
Neddylation Inhibition Western Blot:
-
Cells are treated with MLN4924 (e.g., 0.3 µM) for a specified time.[9]
-
Cells are lysed, and protein extracts are prepared.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody that recognizes both the neddylated and unneddylated forms of cullin-1. The neddylated form will appear as a higher molecular weight band.[9]
-
The disappearance of the upper band in MLN4924-treated samples indicates the inhibition of cullin neddylation.[9]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the effects of this compound and MLN4924 on a specific cellular process, such as apoptosis.
Caption: A generalized workflow for comparing the cellular effects of this compound and MLN4924.
Conclusion
This compound and MLN4924 are valuable chemical probes for studying protein degradation pathways, but they are not interchangeable. This compound offers a means to broadly inhibit the ubiquitin system, though researchers should be mindful of its potential off-target effects, including DUB inhibition and protein cross-linking.[1] MLN4924 provides a more specific and potent method for inhibiting the neddylation pathway, primarily impacting the activity of Cullin-RING E3 ligases. The choice between these two inhibitors will ultimately depend on the specific biological question being addressed. For studies focused on the role of CRLs and neddylation, MLN4924 is the superior tool. For broader inquiries into the consequences of global ubiquitination inhibition, this compound may be considered, albeit with appropriate controls to account for its less specific mechanism of action.
References
- 1. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. PYR 41 | Ubiquitin-activating Enzyme E1 | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pyr-41 and TRAF6 siRNA Knockdown: A Comparative Guide to Inhibiting TRAF6 Signaling
Introduction to TRAF6 Inhibition
Tumor necrosis factor receptor-associated factor 6 (TRAF6) is a key E3 ubiquitin ligase that plays a crucial role in various signaling pathways, including the activation of NF-κB, which is central to inflammation, immunity, and cell survival.[1][2] Dysregulation of TRAF6 activity is implicated in numerous diseases, making it an attractive therapeutic target.[3][4] Researchers commonly employ two distinct strategies to interrogate and inhibit TRAF6 function: pharmacological inhibition with small molecules like Pyr-41 and genetic knockdown using small interfering RNA (siRNA).
This compound is a cell-permeable inhibitor of the ubiquitin-activating enzyme E1.[5][6] By targeting the initial step of the ubiquitination cascade, this compound broadly affects protein ubiquitination, including the processes upstream of TRAF6 activation.[7][8] In contrast, TRAF6 siRNA offers a more direct approach by specifically targeting TRAF6 mRNA for degradation, leading to a reduction in TRAF6 protein levels.[1][3]
Comparative Data on Efficacy and Cellular Effects
The following tables summarize the reported effects of this compound and TRAF6 siRNA on key cellular processes and signaling events. It is important to note that the experimental conditions, cell types, and concentrations or knockdown efficiencies vary between studies, precluding a direct quantitative comparison.
| Parameter | This compound | TRAF6 siRNA Knockdown | References |
| Target | Ubiquitin-Activating Enzyme (E1) | TRAF6 mRNA | [1][5] |
| Mechanism of Action | Inhibition of the formation of the E1-ubiquitin thioester intermediate, blocking the entire ubiquitination cascade. | Sequence-specific degradation of TRAF6 mRNA, leading to reduced TRAF6 protein synthesis. | [1][3][6][9] |
| Effect on NF-κB Pathway | Attenuates cytokine-mediated NF-κB activation by preventing the degradation of IκBα. | Reduces NF-κB activity by decreasing the abundance of TRAF6, a key mediator in the signaling cascade. | [1][7] |
| Reported Cellular Effects | Inhibits degradation of p53, activates p53 transcriptional activity, increases total sumoylation, can induce apoptosis. | Promotes apoptosis, inhibits cell migration and invasion. | [1][3][5][6] |
| Specificity | Broadly inhibits ubiquitination. May have off-target effects on deubiquitinases (DUBs) and some protein kinases. | Highly specific to TRAF6 mRNA, but off-target effects of siRNAs are a known possibility. | [6][9][10][11] |
| Parameter | This compound | TRAF6 siRNA Knockdown | References |
| Typical Working Concentration | 10-50 µM in cell culture. | 10-100 nM for transfection. | [5][9][12] |
| Duration of Effect | Reversible, dependent on compound washout and metabolic clearance. | Transient, typically lasting 48-96 hours, dependent on cell division and mRNA/protein turnover rates. | [7][12] |
| Experimental Considerations | Potential for off-target effects should be considered and controlled for. Cytotoxicity at higher concentrations. | Transfection efficiency can be variable and must be optimized. Knockdown efficiency should be validated at both mRNA and protein levels. | [9][10][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches, the following diagrams are provided.
Caption: TRAF6 signaling pathway and points of inhibition.
Caption: Comparative experimental workflows.
Experimental Protocols
This compound Treatment Protocol (General)
This protocol is a general guideline based on common practices.[7][8] Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Further dilute the stock solution in cell culture medium to the desired final working concentration (e.g., 10-50 µM).
-
Pre-treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO) should be run in parallel. Incubate for a pre-determined time (e.g., 30 minutes to 3 hours) at 37°C and 5% CO₂.
-
Stimulation: If the experiment involves pathway activation, add the stimulus (e.g., LPS, IL-1β) directly to the medium containing this compound and incubate for the desired duration.
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting for IκBα degradation or p65 phosphorylation, or ELISA for cytokine secretion.[7][8]
TRAF6 siRNA Knockdown Protocol (General)
This protocol provides a general framework for siRNA-mediated knockdown of TRAF6.[12] Optimization of siRNA concentration and transfection reagent is critical for success.[13]
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 50-80% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
For each well, dilute TRAF6 siRNA (or a non-targeting control siRNA) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C and 5% CO₂ for 48-72 hours. The optimal incubation time to achieve maximal protein knockdown should be determined empirically.
-
Validation and Experimentation: After incubation, validate the knockdown efficiency by quantifying TRAF6 mRNA (via qPCR) and protein (via Western blot) levels.[13] Once knockdown is confirmed, the cells can be used for functional assays such as apoptosis or invasion assays.[1][3]
Conclusion
Both this compound and TRAF6 siRNA are valuable tools for studying and inhibiting the TRAF6 signaling pathway. The choice between these two methods depends on the specific research question.
-
This compound is useful for studying the acute effects of inhibiting the ubiquitination cascade and can be applied to a wide range of cell types without the need for transfection optimization. However, its broad mechanism of action necessitates careful consideration of potential off-target effects.[6][9]
-
TRAF6 siRNA provides a highly specific method for reducing the levels of the TRAF6 protein, making it ideal for elucidating the specific roles of TRAF6 in cellular processes.[1][3] The success of this approach is highly dependent on efficient transfection and requires rigorous validation of knockdown.[13]
For comprehensive validation of TRAF6-dependent phenotypes, a combination of both approaches can be powerful. For instance, demonstrating a similar phenotype with both TRAF6 siRNA and a more specific TRAF6 E3 ligase inhibitor (if available) would provide strong evidence for the on-target effect. While this compound is not specific to TRAF6, its effects on downstream events like IκBα degradation can be compared to those observed with TRAF6 knockdown to infer the role of ubiquitination in the pathway. Future studies directly comparing these two modalities in the same experimental system would be highly valuable to the research community.
References
- 1. siRNA-induced TRAF6 knockdown promotes the apoptosis and inhibits the invasion of human lung cancer SPC-A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. siRNA-induced TRAF6 knockdown promotes the apoptosis and inhibits the invasion of human lung cancer SPC-A1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 12. TRAF6 siRNA and transfection [bio-protocol.org]
- 13. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Safety Operating Guide
Safe Disposal of Pyr-41: A Procedural Guide for Laboratory Professionals
Proper management and disposal of Pyr-41, a cell-permeable, irreversible ubiquitin-activating enzyme (E1) inhibitor, are critical for ensuring laboratory safety and environmental protection.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use compatible protective gloves.[3]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[3]
-
Respiratory Protection: If working with the solid form where dust may be generated, or if concentrations are above the exposure limit, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[3]
Handle this compound in a well-ventilated area, such as a chemical fume hood, and avoid dust formation. In case of accidental contact, follow standard first aid measures. If swallowed, rinse the mouth but do not induce vomiting, and seek medical attention.[3] If it comes into contact with skin, wash the area thoroughly with soap and water.[3]
Quantitative Data and Chemical Properties
The following table summarizes key quantitative and chemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₃N₃O₇ | [2][4] |
| Molecular Weight | 371.3 g/mol | [1][4] |
| IC₅₀ (E1 Inhibition) | < 10 µM | [1] |
| Appearance | Solid Powder | [2][4] |
| Solubility | Soluble in DMSO to 50 mM; DMF to 20 mg/ml | [1][4] |
| Storage Temperature | -20°C, under desiccating conditions | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
This compound Disposal Workflow
The primary and recommended method for disposing of this compound is to treat it as hazardous chemical waste, which must be collected by your institution's Environmental Health and Safety (EHS) department. Never pour this compound or its solutions down the drain. [5][6] The following diagram outlines the decision-making process for proper disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS:418805-02-4 | inhibitor of Ubiquitin-Activating Enzyme (E1) | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. fishersci.es [fishersci.es]
- 4. This compound, Ubiquitin-activating enzyme (E1) inhibitor (CAS 418805-02-4) | Abcam [abcam.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Pyr-41
Essential Safety and Handling Guide for Pyr-41
For researchers, scientists, and drug development professionals working with this compound, a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1), adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[1][2] The recommended PPE includes:
-
Gloves: Chemical-resistant gloves are mandatory.[1][3][4] Materials such as barrier laminate, butyl rubber, nitrile rubber, or Viton are suitable.[3][4] Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before use.[4]
-
Protective Clothing: A lab coat or chemical-resistant coveralls should be worn over long-sleeved shirts and long pants.[1][3][5] For tasks with a higher risk of splashes or spills, a chemical-resistant apron that extends from the neck to at least the knees is recommended.[6][7]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[3] For splash hazards, chemical safety goggles or a full-face shield should be used.[7]
-
Respiratory Protection: If working with the powdered form of this compound or in a situation where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2][7] Ensure adequate ventilation in the work area.[1]
Handling and Storage Protocols
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store this compound in a tightly sealed container in a freezer at -20°C.[1][8]
-
The compound can be stored for up to 12 months under desiccating conditions.
-
Stock solutions, once prepared, should be aliquoted and frozen at -20°C and are stable for up to one month.[2]
Accidental Exposure and First Aid
In the event of accidental exposure to this compound, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
Disposal Plan
All waste material containing this compound must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains. Treat uncleaned containers as you would the product itself.
Experimental Protocols and Data
Solubility and Stock Solution Preparation
This compound is soluble in DMSO.[9] To prepare a stock solution, dissolve the solid compound in fresh DMSO. For example, to achieve a 100 mM concentration, dissolve 37.13 mg of this compound (molecular weight 371.3 g/mol ) in 1 mL of DMSO. Note that moisture-absorbing DMSO can reduce solubility, so fresh solvent is recommended.[9]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 74 | 199.29[9] |
| DMSO | 37.13 | 100 |
| DMSO | - | 50 |
In Vitro Experimental Considerations
This compound is an irreversible inhibitor of the ubiquitin-activating enzyme (E1) with an IC₅₀ value of less than 10 µM.[2][10] It has been shown to inhibit E1 activity by over 90% at a concentration of 50 µM.[9] When used in cell-based assays, concentrations typically range from 1 to 50 µM, depending on the cell type and experimental endpoint.[9][10] For example, it has been used at concentrations ranging from 1 to 20 µM to induce apoptosis in E1A-transformed RPE cells.[10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of Action of this compound
Caption: Experimental Workflow for this compound Treatment
References
- 1. fishersci.es [fishersci.es]
- 2. Ubiquitin E1 Inhibitor, this compound - Calbiochem | 662105 [merckmillipore.com]
- 3. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 4. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. Thermo Scientific Chemicals Ubiquitin E1 Inhibitor, this compound | Fisher Scientific [fishersci.ca]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
